Methyl 3,4-dimethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-38-1 | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-Dimethoxybenzoate
This guide offers a comprehensive exploration of Methyl 3,4-Dimethoxybenzoate (also known as Methyl Veratrate), a key aromatic ester in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, spectroscopic profile, chemical reactivity, and standard laboratory protocols, providing the foundational knowledge required for its effective application.
Introduction
This compound (CAS No. 2150-38-1) is a versatile organic compound widely utilized as a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] Its structure, featuring a benzene ring substituted with a methyl ester and two methoxy groups, provides a unique platform for a variety of chemical transformations. Understanding its core chemical properties is paramount for leveraging its full potential in complex synthetic pathways and for the development of novel molecular entities.
dot graph "Methyl_3_4_dimethoxybenzoate_Structure" { layout=neato; node [shape=none, margin=0]; bg_node [ label="", image="https_pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/16522/PNG?style=round", pos="0,0!", width="3", height="2.8" ]; label_node [ label="this compound", pos="0,-2!", fontsize=14, fontcolor="#202124" ]; } } Caption: Chemical structure of this compound.
Part 1: Physicochemical and Spectroscopic Profile
Precise characterization of a chemical compound is the bedrock of reproducible scientific research. This section outlines the key physical properties and provides an analysis of the spectroscopic data essential for the identification and quality control of this compound.
Physical and Chemical Properties
The physical state and solubility parameters of a compound dictate its handling, storage, and application in various reaction media. This compound is a solid at room temperature and exhibits solubility characteristics typical of moderately polar aromatic esters.[1][2]
| Property | Value | Source(s) |
| CAS Number | 2150-38-1 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][5][7][8] |
| Molecular Weight | 196.20 g/mol | [2][3][5][7] |
| Appearance | Brown granular powder / Solid | [2][8] |
| Melting Point | 58-62 °C | [2] |
| Boiling Point | 284.1 °C at 760 mmHg | [2] |
| Density | 1.119 g/cm³ | [2] |
| Flash Point | 122.2 °C | [2] |
| Solubility | ||
| Poorly soluble in water (1.25 g/L at 25°C) | [1][7] | |
| Soluble in methanol, ethanol, acetone, chloroform | [1][2][7][9] | |
| Storage | Sealed in dry, room temperature conditions | [2][9] |
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the two different methoxy groups (one from the ester and one from the ether linkages).[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's symmetry, not all 10 carbons will appear as unique signals.[3][11][12] One would expect to see signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include a strong C=O stretch from the ester group and C-O stretches from the ester and ether linkages, as well as peaks corresponding to the aromatic ring.[3][13]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (196.20).[3][14]
Part 2: Synthesis and Reactivity
This compound serves as a valuable starting material and intermediate. Its reactivity is primarily centered around the ester functional group and the activated aromatic ring.
Synthesis via Fischer Esterification
A standard and efficient method for synthesizing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol, catalyzed by a strong acid like sulfuric acid.[15][16][17]
dot graph "Fischer_Esterification_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).[15]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[15][16]
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[15]
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.[15][18]
-
Neutralization & Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[15][16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[15]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography.[15][19][20][21]
Causality Insight: The use of excess methanol and an acid catalyst is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[17] The removal of water, a byproduct, would further drive the equilibrium towards the product side, although in this procedure, the large excess of methanol serves this purpose effectively.[15][16]
Key Chemical Reactions
A. Ester Hydrolysis (Saponification)
The ester group can be readily hydrolyzed back to the corresponding carboxylic acid (veratric acid) under basic conditions, a reaction known as saponification.[22][23]
dot graph "Saponification" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; "this compound" -> "Tetrahedral Intermediate" [label="+ OH⁻"]; "Tetrahedral Intermediate" -> "Veratrate Anion" [label="- CH₃O⁻"]; "Veratrate Anion" -> "Veratric Acid" [label="+ H₃O⁺ (acid work-up)"]; } } Caption: Reaction pathway for the basic hydrolysis of the ester.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group to form the carboxylate salt.[22] A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
B. Electrophilic Aromatic Substitution
The benzene ring of this compound is electron-rich due to the presence of two activating methoxy groups (-OCH₃). These groups are ortho, para-directors.[24][25] Consequently, electrophiles will preferentially substitute at the positions ortho or para to these groups. Given the substitution pattern, the most activated and sterically accessible positions are C5 and, to a lesser extent, C2.
dot graph "EAS_Regioselectivity" { node [shape=none, margin=0]; bg_node [ label="", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/16522/PNG?style=round", pos="0,0!", width="3", height="2.8" ]; C5 [label="C5\n(Major)", pos="1.8, -0.5!", fontcolor="#EA4335", fontsize=12]; C2 [label="C2\n(Minor)", pos="-1.8, 1.2!", fontcolor="#4285F4", fontsize=12]; E_plus [label="E⁺", pos="4,1!", fontcolor="#202124", fontsize=16]; arrow [shape=none, label="", image="https://i.imgur.com/8J5t82B.png", pos="2.8, 0.5!", width="1.5", height="1.5"]; } } Caption: Likely sites for electrophilic aromatic substitution.
Experimental Rationale: In reactions like nitration or halogenation, the incoming electrophile (e.g., NO₂⁺ or Br⁺) is directed to the most nucleophilic positions on the ring.[11] The combined electron-donating effects of the two methoxy groups strongly activate the ring towards substitution, making these reactions proceed under relatively mild conditions. The ester group, being an electron-withdrawing group, has a deactivating effect, but its influence is overcome by the powerful activating methoxy groups.
C. Reduction of the Ester Group
The methyl ester can be reduced to the corresponding primary alcohol, (3,4-dimethoxyphenyl)methanol (veratryl alcohol), using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, under specific conditions, sodium borohydride with an alcohol promoter.[26][27][28]
Protocol Insight: While LiAlH₄ is a powerful and non-selective reducing agent, the NaBH₄/Methanol system offers a milder alternative for ester reduction.[26] The slow addition of methanol to a mixture of the ester and NaBH₄ in a solvent like THF is key. This in-situ generation of alkoxyborohydrides is believed to create a more potent reducing species capable of reducing the ester.[26] This method provides greater chemoselectivity compared to harsher reagents.
Conclusion
This compound is a foundational building block in organic chemistry, characterized by its well-defined physicochemical properties and predictable reactivity. Its synthesis is straightforward via Fischer esterification, and its functional groups—an ester and an activated aromatic ring—provide dual sites for a wide array of chemical modifications. A thorough understanding of its spectroscopic signature, solubility, and reaction mechanisms, as detailed in this guide, is essential for its successful application in the synthesis of complex target molecules in research and industry.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. 2150-38-1 | CAS DataBase [m.chemicalbook.com]
- 7. scent.vn [scent.vn]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound CAS#: 2150-38-1 [m.chemicalbook.com]
- 10. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]
- 11. aiinmr.com [aiinmr.com]
- 12. hmdb.ca [hmdb.ca]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. homework.study.com [homework.study.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. homework.study.com [homework.study.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. 3,4-Dimethoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 28. Veratrole alcohol - Wikipedia [en.wikipedia.org]
The Cornerstone Intermediate: A Technical Guide to Methyl 3,4-dimethoxybenzoate (CAS 2150-38-1) for Pharmaceutical Development
For the discerning researcher and drug development professional, a deep understanding of key chemical intermediates is paramount to innovation. Methyl 3,4-dimethoxybenzoate, also known as Methyl veratrate, stands as a pivotal building block in the synthesis of a range of pharmacologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and application, grounded in practical, field-proven insights to empower your research and development endeavors.
Core Molecular Characteristics and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a methyl ester, provides a unique combination of reactivity and stability that makes it a versatile intermediate in organic synthesis.[2][3]
The electron-donating nature of the two methoxy groups at the 3 and 4 positions of the benzene ring activates it towards electrophilic substitution, while the methyl ester offers a site for various chemical modifications such as hydrolysis, amidation, or reduction. This inherent reactivity is crucial for its role as a precursor in the synthesis of more complex molecules.[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2150-38-1 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | White to brown crystalline powder | [2] |
| Melting Point | 58-62 °C | [2] |
| Boiling Point | 283-284.1 °C at 760 mmHg | [2] |
| Solubility | Soluble in methanol | [2] |
| Density | 1.119 g/cm³ | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: The Fischer-Speier Esterification
From a practical standpoint, the most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This acid-catalyzed reaction with methanol is efficient and utilizes readily available reagents.[3]
The causality behind this choice of methodology lies in its robustness and cost-effectiveness for large-scale production. While other methods exist, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, the Fischer esterification avoids the need for expensive reagents and simplifies the purification process by not generating dicyclohexylurea (DCU) byproduct.[5]
Experimental Protocol: Fischer-Speier Esterification of 3,4-Dimethoxybenzoic Acid
This protocol provides a self-validating system for the synthesis of this compound.
Materials:
-
3,4-Dimethoxybenzoic acid (1 equivalent)
-
Anhydrous Methanol (serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid in an excess of anhydrous methanol (typically 10-20 fold molar excess).
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the weight of the carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization and Extraction: Pour the residue into a separatory funnel containing water and an organic solvent like dichloromethane or ethyl acetate. Add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst (Caution: CO₂ evolution). Shake the funnel, venting frequently, and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to obtain a crystalline solid.
Spectroscopic Characterization: A Multi-faceted Analysis
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that correspond to each unique proton and carbon atom in the molecule.[6]
¹H NMR Spectral Data and Assignments:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | H-6 |
| ~7.53 | d | 1H | H-2 |
| ~6.90 | d | 1H | H-5 |
| ~3.92 | s | 3H | OCH₃ (ester) |
| ~3.90 | s | 6H | OCH₃ (aromatic) |
Table 2: ¹H NMR Data for this compound
¹³C NMR Spectral Data and Assignments:
| Chemical Shift (δ) ppm | Assignment |
| ~166.8 | C=O (ester) |
| ~152.0 | C-4 |
| ~148.5 | C-3 |
| ~123.5 | C-1 |
| ~122.0 | C-6 |
| ~111.8 | C-5 |
| ~110.5 | C-2 |
| ~55.9 | OCH₃ (aromatic) |
| ~52.0 | OCH₃ (ester) |
Table 3: ¹³C NMR Data for this compound
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, C-O stretches, and aromatic C-H bonds.[7]
FTIR Spectral Data and Assignments:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1510, ~1460 | C=C stretch (aromatic ring) |
| ~1270, ~1140 | C-O stretch (ester and ether) |
Table 4: Key FTIR Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.[8]
Mass Spectrometry Fragmentation Analysis:
-
Molecular Ion (M⁺): m/z = 196
-
Key Fragment Ions:
-
m/z = 165: Loss of a methoxy radical (•OCH₃) from the ester.
-
m/z = 137: Loss of a carboxyl methyl group (•COOCH₃).
-
m/z = 122: Loss of both the ester methoxy group and a methyl radical from one of the aromatic methoxy groups.
-
Application in Drug Development: Synthesis of Mebeverine
A prime example of the utility of the veratrate scaffold in pharmaceutical synthesis is in the production of Mebeverine, an antispasmodic drug used to treat irritable bowel syndrome (IBS).[9][10] The synthesis of Mebeverine showcases the strategic use of 3,4-dimethoxybenzoic acid, the precursor to this compound, as a key starting material.
In an efficient synthesis of Mebeverine, 3,4-dimethoxybenzoic acid is first esterified with 4-bromobutanol to form 4-bromobutyl 3,4-dimethoxybenzoate.[9] This intermediate is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield Mebeverine.[9][11] This multi-step synthesis highlights the importance of the veratryl moiety in building the final drug molecule.
Below is a diagram illustrating the key synthetic transformation involving the veratrate intermediate in the synthesis of Mebeverine.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Methyl 3,4-dimethoxybenzoate molecular weight
An In-Depth Technical Guide to Methyl 3,4-Dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its synonyms Methyl veratrate and Veratric acid methyl ester, is a pivotal chemical intermediate in the landscape of organic synthesis and pharmaceutical development. With the CAS number 2150-38-1, this compound serves as a fundamental building block for a variety of more complex molecules.[1][2][3] Its molecular structure, featuring a benzene ring substituted with a methyl ester and two methoxy groups, provides a versatile scaffold for constructing pharmacologically active agents and other high-value organic compounds. This guide offers a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols, providing an authoritative resource for professionals in the field.
Core Molecular and Physicochemical Profile
The utility of this compound in a laboratory or industrial setting is dictated by its distinct physicochemical properties. Understanding these characteristics is the first step in its effective application.
Key Properties Summary
A consolidation of the essential quantitative data for this compound is presented below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3][4][5] |
| Molecular Weight | 196.20 g/mol | [1][2][3][5] |
| CAS Number | 2150-38-1 | [1][2][3][4] |
| Appearance | White to brown powder/crystal | [1] |
| Melting Point | 58-62 °C | [1][6][7] |
| Boiling Point | 283-284.1 °C at 760 mmHg | [1][6][7] |
| Density | ~1.119 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [1] |
| Flash Point | 122.2 °C | [1] |
Structural Analysis
The structure of this compound is foundational to its reactivity. The molecule consists of a central benzene ring. A methyl ester group (-COOCH₃) at position 1 makes it susceptible to hydrolysis or transesterification reactions, while the two methoxy groups (-OCH₃) at positions 3 and 4 are electron-donating, activating the aromatic ring towards electrophilic substitution. This electronic configuration influences the regioselectivity of further chemical modifications.
Synthesis and Manufacturing Insights
The primary route for synthesizing this compound is through the esterification of 3,4-dimethoxybenzoic acid (veratric acid). The choice of catalyst and reaction conditions is critical for optimizing yield, purity, and process safety.
Comparative Synthesis Methodologies
Traditional Method (Acid Catalysis): Historically, strong mineral acids like concentrated sulfuric acid have been used to catalyze the esterification of veratric acid with methanol. This method, while effective, requires high reaction temperatures (above 96 °C) and presents significant safety and environmental concerns due to the corrosive nature of the catalyst.[8]
Modern Method (DCC Catalysis): A more contemporary and safer approach involves using dicyclohexylcarbodiimide (DCC) as a coupling agent.[8] This method proceeds under much milder conditions, typically below 45 °C, which enhances safety and is more suitable for industrial-scale production.[8] The reaction is efficient and avoids the use of hazardous strong acids.[8]
Synthesis Workflow Diagram
The following diagram illustrates the DCC-catalyzed synthesis of this compound from Veratric Acid.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scent.vn [scent.vn]
- 6. This compound | 2150-38-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
The Botanical Occurrence and Pharmacological Significance of Methyl 3,4-dimethoxybenzoate: An In-depth Technical Guide
Abstract
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a naturally occurring benzenoid compound found in a variety of plant species. As a derivative of veratric acid, it belongs to the broad class of phenolic compounds synthesized through the phenylpropanoid pathway. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and biological activities of this compound. Furthermore, it details established methodologies for its extraction, isolation, and quantification from plant matrices, underpinning its potential as a valuable scaffold in medicinal chemistry and drug discovery.
Introduction: Unveiling this compound
This compound (Figure 1) is a methyl ester of 3,4-dimethoxybenzoic acid (veratric acid). Its presence in the plant kingdom, though not as ubiquitous as some other phenolic compounds, is significant due to the biological activities associated with its chemical structure. The core benzene ring with its specific methoxy substitutions makes it a subject of interest for its potential pharmacological applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundational resource for its further exploration and utilization.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl veratrate, Veratric acid methyl ester |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 2150-38-1 |
| Table 1: Chemical and Physical Properties of this compound. |
Natural Occurrence in the Plant Kingdom
This compound and its precursor, veratric acid, have been identified in a diverse range of plant families. The presence of these compounds is often associated with the plant's defense mechanisms and chemical signaling.
Documented Plant Sources
Veratric acid, the immediate precursor to this compound, has been isolated from several plant species, indicating the high probability of its methyl ester also being present. Documented sources include:
-
Oedera acerosa : This species has been directly reported to contain this compound.[1]
-
Angelica sinensis (Danggui) : The roots of this plant, a staple in traditional Chinese medicine, are known to contain veratric acid.[2]
-
Artemisia sacrorum , Hypericum laricifolium , and Zeyheria montana : These plants have been identified as natural sources of veratric acid.[3][4]
-
Peucedanum praeruptorum Dunn : The roots of this medicinal plant contain a variety of phytochemicals, including benzoic acid derivatives.[5][6][7][8][9]
-
Galla Rhois and Pinus sylvestris : These have been found to contain the related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, suggesting similar biosynthetic capabilities.[10]
The distribution of this compound and its derivatives across different plant taxa suggests an evolutionary conserved biosynthetic pathway, likely linked to the production of specialized metabolites.
Biosynthesis: A Product of the Phenylpropanoid Pathway
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[11][12] The pathway commences with the amino acid L-phenylalanine.
Core Biosynthetic Steps
The formation of the benzoic acid backbone involves the shortening of the C3 side chain of cinnamic acid, which can occur through two primary routes: the β-oxidative and the non-β-oxidative pathways.[13][14][15]
-
From L-Phenylalanine to Cinnamic Acid : The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form trans-cinnamic acid.
-
Formation of Benzoic Acid : The C3 side chain of cinnamic acid is shortened by two carbons to yield benzoic acid. This is a critical branching point in the pathway.
-
Hydroxylation and Methylation : The benzoic acid core undergoes a series of hydroxylation and methylation reactions to form veratric acid (3,4-dimethoxybenzoic acid). These steps are catalyzed by hydroxylases and O-methyltransferases (OMTs), respectively.
-
Esterification : The final step is the esterification of the carboxylic acid group of veratric acid with a methyl group, a reaction likely catalyzed by a specific carboxyl methyltransferase, to yield this compound.
Figure 1: Proposed biosynthetic pathway of this compound.
Extraction and Analysis: Methodologies for the Modern Laboratory
The successful isolation and quantification of this compound from complex plant matrices require robust and validated analytical protocols. The choice of method depends on the research objective, whether it be qualitative identification or precise quantification.
Extraction Protocol
A general protocol for the extraction of this compound and related phenolic compounds from dried plant material is outlined below. This method is based on established procedures for similar compounds.[10]
Materials:
-
Dried and powdered plant material (e.g., roots, leaves)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of the finely powdered plant material into a centrifuge tube.
-
Solvent Extraction: Add 20 mL of 80% aqueous methanol to the tube. Vortex for 1 minute to ensure complete wetting of the sample.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in a fresh portion of the extraction solvent and the process repeated.
-
Filtration: Prior to analytical analysis, filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
Figure 2: General workflow for the extraction of this compound.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and reliable method for the quantification of this compound. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
HPLC-UV Method Parameters (Illustrative):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
| Table 2: Example HPLC-UV conditions for the analysis of this compound. |
Biological Activities and Drug Development Potential
This compound and its structural analogs have demonstrated a range of biological activities that make them attractive candidates for further investigation in drug development.
Tyrosinase Inhibition
This compound is considered a useful intermediate in the synthesis of compounds with tyrosinase inhibitory activity.[16] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in food products.[17][18][19] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.
Antioxidant and Radical Scavenging Activity
The phenolic nature of this compound suggests inherent antioxidant properties. A related compound, Methyl 3,4-dihydroxybenzoate, has been shown to alleviate oxidative damage in cells by activating the Nrf2 antioxidant pathway.[20] This suggests that this compound could also possess free radical scavenging capabilities, a property valuable in the prevention and treatment of diseases associated with oxidative stress.
Antiproliferative and Apoptotic Effects
The precursor, veratric acid, has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis and has antiproliferative effects against certain cancer cell lines.[3] This raises the possibility that its methyl ester derivative may share or possess enhanced activity in this area.
Other Pharmacological Effects
The broader class of benzoic acid derivatives exhibits a wide range of pharmacological activities. For instance, extracts from plants containing these compounds, such as Peucedanum praeruptorum, have been reported to have anti-inflammatory, neuroprotective, and antitumor effects.[5][7][8]
| Biological Activity | Potential Application |
| Tyrosinase Inhibition | Dermatology (hyperpigmentation), Food industry (anti-browning) |
| Antioxidant | Prevention/treatment of oxidative stress-related diseases |
| Antiproliferative | Oncology, Cancer research |
| Table 3: Summary of potential biological activities and applications of this compound and related compounds. |
Conclusion and Future Perspectives
This compound is a plant-derived natural product with a promising profile for applications in the pharmaceutical and cosmeceutical industries. Its natural occurrence in various medicinal plants, coupled with its interesting biological activities, warrants further in-depth research. Future investigations should focus on a broader screening of the plant kingdom to identify new and abundant sources of this compound. Elucidating the specific enzymes involved in the final steps of its biosynthesis will be crucial for potential biotechnological production. Furthermore, comprehensive preclinical studies are necessary to fully understand its mechanisms of action, safety, and efficacy, paving the way for its potential development as a therapeutic agent.
References
- 1. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Veratric acid - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents from the roots of Peucedanum praeruptorum Dunn and their chemotaxonomic significance [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 2150-38-1 [chemicalbook.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of ¹H NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3,4-dimethoxybenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of the molecule, outlines a validated experimental protocol for spectral acquisition, and offers a detailed interpretation of the resulting spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. For professionals in drug discovery and development, ¹H NMR is a cornerstone for verifying molecular identity, confirming purity, and elucidating the structure of novel chemical entities. This guide focuses on this compound, demonstrating how a systematic analysis of its ¹H NMR spectrum can unequivocally confirm its structure.
Molecular Structure and Predicted Spectral Features
This compound (C₁₀H₁₂O₄) possesses a 1,3,4-trisubstituted benzene ring, which gives rise to a distinct and predictable set of signals in the ¹H NMR spectrum.[1][2] Understanding the electronic properties of the substituents is crucial for predicting the chemical shifts of the aromatic protons.
-
Electron-Donating Groups (EDGs): The two methoxy (-OCH₃) groups at positions C-3 and C-4 are strong electron-donating groups. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (further upfield).
-
Electron-Withdrawing Group (EWG): The methyl ester (-COOCH₃) group at position C-1 is a moderately electron-withdrawing group. It decreases the electron density on the ring, "deshielding" the ring protons and causing them to resonate at a higher chemical shift (further downfield).[3]
The interplay of these effects results in a unique chemical environment for each of the three aromatic protons (H-2, H-5, and H-6) and the three methyl groups.
Caption: Molecular structure and unique proton environments of this compound.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The quality of an NMR spectrum is highly dependent on proper sample preparation and the parameters used for data acquisition.[4] This section provides a self-validating protocol for obtaining a high-resolution spectrum of this compound.
Sample Preparation
The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral resolution.[5]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues like solution viscosity that can broaden spectral lines.[5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak at 7.26 ppm. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This critical step removes any suspended impurities that can disrupt the magnetic field homogeneity.[4][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound, recorded in CDCl₃, displays characteristic signals in both the aromatic and aliphatic regions. The following data is synthesized from published findings.
Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.66 | dd | J = 8.4, 1.9 | 1H |
| H-2 | 7.53 | d | J = 1.9 | 1H |
| H-5 | 6.87 | d | J = 8.4 | 1H |
| C4-OCH₃ | 3.93 | s | - | 3H |
| C3-OCH₃ | 3.93 | s | - | 3H |
| Ester -COOCH₃ | 3.89 | s | - | 3H |
Note: While chemically distinct, the two methoxy groups at C-3 and C-4 are often observed as a single, overlapping singlet at 3.93 ppm integrating to 6H due to their very similar electronic environments.
Detailed Signal Interpretation
-
Signal at δ 6.87 (H-5): This is the most upfield of the aromatic signals. H-5 is positioned ortho to the strong electron-donating methoxy group at C-4 and para to the other methoxy group at C-3. This high degree of shielding shifts its resonance significantly upfield. It appears as a doublet because it is coupled only to the adjacent H-6 proton (ortho coupling), with a typical coupling constant of J = 8.4 Hz.
-
Signal at δ 7.53 (H-2): This proton is located ortho to the electron-withdrawing methyl ester group, which deshields it and shifts it downfield. It appears as a doublet due to coupling with H-6. This is a meta coupling, which is characteristically small (J = 1.9 Hz).
-
Signal at δ 7.66 (H-6): This is the most downfield aromatic proton. It is positioned ortho to the ester group (deshielding) but also ortho to the methoxy group at C-5 (shielding). The net effect places it downfield. Its signal is a doublet of doublets (dd) because it is coupled to two different neighboring protons: an ortho coupling to H-5 (large J = 8.4 Hz) and a meta coupling to H-2 (small J = 1.9 Hz).
-
Signal at δ 3.89 (Ester -COOCH₃): This sharp singlet corresponds to the three protons of the methyl ester group. Its chemical shift is typical for methyl esters.
-
Signal(s) at δ 3.93 (Methoxy -OCH₃): The protons of the two methoxy groups at positions C-3 and C-4 give rise to signals in this region. Although they are chemically non-equivalent, their electronic environments are very similar, often resulting in accidental chemical shift equivalence, where they appear as a single singlet integrating to 6H. In very high-resolution spectra, two distinct singlets may be resolved.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The chemical shifts of the three aromatic protons are dictated by the combined electronic effects of the two electron-donating methoxy groups and the electron-withdrawing methyl ester. Furthermore, the observed splitting patterns—a doublet, a doublet of doublets, and another doublet—and their corresponding coupling constants (J ≈ 8.4 Hz for ortho, J ≈ 1.9 Hz for meta) are perfectly consistent with the 1,3,4-substitution pattern. This detailed analysis serves as a robust method for structural confirmation, essential for quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. asianpubs.org [asianpubs.org]
- 2. heteroletters.org [heteroletters.org]
- 3. glbrc.org [glbrc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2016079759A1 - Novel single step esterification process of aldehydes using a heterogeneous catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 3,4-dimethoxybenzoate for Scientific Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a carboxylated monomethoxybenzene that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials.[1][2] Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two methoxy groups, gives rise to a distinct spectroscopic profile. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization for research and development purposes.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The arrangement of protons and carbon atoms, along with the various functional groups, dictates the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol:
A typical ¹H NMR spectrum is acquired by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is then recorded on a spectrometer, for example, a 400 MHz instrument.
Data and Interpretation:
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.61 | dd | 8.4, 2.0 | 1H | H-6 |
| 7.51 | d | 2.0 | 1H | H-2 |
| 7.00 | d | 8.4 | 1H | H-5 |
| 3.88 | s | - | 3H | -OCH₃ (ester) |
| 3.86 | s | - | 6H | -OCH₃ (at C3 & C4) |
Data sourced from ChemicalBook and interpreted based on established principles of NMR spectroscopy.[5]
The aromatic region of the spectrum shows three distinct signals. The proton at the 6-position (H-6) appears as a doublet of doublets at 7.61 ppm due to coupling with both H-5 (ortho-coupling, J ≈ 8.4 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz). The proton at the 2-position (H-2) is observed as a doublet at 7.51 ppm, showing only meta-coupling to H-6. The proton at the 5-position (H-5) appears as a doublet at 7.00 ppm due to ortho-coupling with H-6. The upfield region contains two sharp singlets. The singlet at 3.88 ppm corresponds to the three protons of the methyl ester group. The singlet at 3.86 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups at the C-3 and C-4 positions.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol:
For a ¹³C NMR spectrum, a higher concentration of the sample (50-100 mg) is typically dissolved in a deuterated solvent like CDCl₃. The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Data and Interpretation:
The ¹³C NMR spectrum of this compound displays ten signals, corresponding to the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 166.8 | C=O (ester) |
| 153.2 | C-4 |
| 148.5 | C-3 |
| 123.5 | C-1 |
| 120.2 | C-6 |
| 111.8 | C-5 |
| 110.2 | C-2 |
| 56.0 | -OCH₃ (at C3 & C4) |
| 51.9 | -OCH₃ (ester) |
Assignments are based on typical chemical shift values for substituted benzene derivatives and esters.
The downfield signal at 166.8 ppm is characteristic of the carbonyl carbon of the ester group. The aromatic carbons attached to the electron-donating methoxy groups (C-3 and C-4) are deshielded and appear at 148.5 and 153.2 ppm, respectively. The quaternary carbon to which the ester group is attached (C-1) resonates at 123.5 ppm. The protonated aromatic carbons (C-2, C-5, and C-6) appear in the range of 110-121 ppm. The two equivalent methoxy carbons at C-3 and C-4 give a single signal at 56.0 ppm, while the methyl ester carbon is observed at 51.9 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol:
For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet, which is then placed in the spectrometer.
Data and Interpretation:
The IR spectrum of this compound shows characteristic absorption bands for the ester and methoxy functional groups, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic, -CH₃) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1520, ~1460 | C=C stretch (aromatic ring) |
| ~1270 | C-O stretch (ester and aryl ether) |
| ~1140 | C-O stretch (aryl ether) |
| ~870 | C-H bend (aromatic, out-of-plane) |
Data interpreted from typical IR absorption frequencies for organic functional groups.[6]
The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the ester group. The bands in the 1600-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000 cm⁻¹ and 2950 cm⁻¹, respectively. The strong absorptions around 1270 cm⁻¹ and 1140 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the aryl ether linkages. The out-of-plane C-H bending of the substituted aromatic ring gives rise to a band around 870 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is vaporized and then bombarded with a beam of high-energy electrons (usually 70 eV), causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.
Data and Interpretation:
The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion Structure/Fragment Lost |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 137 | [M - COOCH₃]⁺ |
| 122 | [M - OCH₃ - CH₃]⁺ |
| 79 | [C₆H₅O]⁺ |
Data sourced and interpreted from the NIST WebBook and general principles of mass spectral fragmentation.[7]
The molecular ion peak is observed at an m/z of 196, which corresponds to the molecular weight of the compound.[7] A prominent peak is seen at m/z 165, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. Another significant fragment appears at m/z 137, which is due to the loss of the carbomethoxy group (•COOCH₃). Further fragmentation of the m/z 165 ion by the loss of a methyl radical (•CH₃) gives rise to the ion at m/z 122. A smaller fragment at m/z 79 can be attributed to a phenyl cation with an oxygen substituent.
References
- 1. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
An In-Depth Technical Guide to the Biological Activities of Methyl 3,4-Dimethoxybenzoate and Its Derivatives
Introduction
The methyl 3,4-dimethoxybenzoate scaffold, also known as methyl veratrate, represents a cornerstone in medicinal chemistry.[1][2] As a derivative of naturally occurring phenolic acids, this structure is not only a key synthetic intermediate but also the foundation for a diverse array of biologically active molecules.[2] The strategic modification of its core structure—through demethylation, hydroxylation, or other substitutions—has unlocked a remarkable spectrum of therapeutic potentials. This guide provides an in-depth exploration of the significant biological activities demonstrated by this compound derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action and the experimental methodologies used to validate them. We will examine the neuroprotective, anti-inflammatory, antimicrobial, and emerging anticancer properties of these compounds, offering field-proven insights for researchers and drug development professionals.
Section 1: The Core Scaffold - this compound
This compound is the parent compound from which many potent derivatives are designed. Understanding its fundamental properties is crucial for appreciating the rationale behind its synthetic modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl veratrate, Veratric acid methyl ester | [1][2] |
| CAS Number | 2150-38-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Brown granular powder | [2] |
| Melting Point | 58-62 °C | [2] |
The primary synthesis route involves the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol. Modern methods utilize catalysts like dicyclohexylcarbodiimide to achieve high yields under mild conditions, making the scaffold readily accessible for further derivatization.[4]
Section 2: Neuroprotective Activities of Key Derivatives
Excitotoxicity and oxidative stress are central to the pathology of neurodegenerative disorders.[5] Derivatives of this compound, particularly those with hydroxyl groups, have emerged as potent neuroprotective agents.
A key exemplar is Methyl 3,4-dihydroxybenzoate (MDHB) , which has demonstrated significant efficacy in protecting retinal ganglion cells from oxidative stress-induced apoptosis.[6]
Mechanism of Action: Attenuation of Apoptotic Pathways
The neuroprotective effect of MDHB is multifaceted. It directly scavenges reactive oxygen species (ROS) and modulates key proteins in the intrinsic apoptotic pathway. In models of H₂O₂-induced stress, MDHB treatment leads to:
-
Upregulation of Bcl-2: An anti-apoptotic protein that stabilizes the mitochondrial membrane.
-
Downregulation of Bax: A pro-apoptotic protein that, when activated, permeabilizes the mitochondrial membrane.
-
Inhibition of Caspase Activation: By preserving mitochondrial integrity, MDHB prevents the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, effectively halting the apoptotic cascade.[6]
Furthermore, in animal models of retinitis pigmentosa, MDHB has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin-related kinase B (TrkB) signaling pathway .[7] This pathway is critical for neuronal survival, growth, and differentiation.
Signaling Pathway Visualization: BDNF-TrkB
Caption: MDHB promotes neuronal survival by increasing BDNF expression, which activates the TrkB signaling pathway.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to assess the protective effect of a compound against H₂O₂-induced apoptosis in a neuronal cell line (e.g., RGC-5).[6]
-
Cell Culture: Plate RGC-5 cells in 96-well plates and culture for 24 hours to allow for adherence.
-
Pre-treatment: Treat the cells with various concentrations of the test derivative (e.g., MDHB at 8, 16, 32 µM) or a vehicle control (DMSO) for 12 hours. A positive control like probucol can also be included.
-
Induction of Apoptosis: Introduce oxidative stress by adding 300 µM H₂O₂ to the wells (except for the negative control group) and incubate for an additional 24 hours.
-
Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 4 hours. The formazan crystals formed are then solubilized with DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Mechanistic Validation (Western Blot): Lyse cells from parallel experiments to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3, followed by HRP-conjugated secondary antibodies. Visualize bands using a chemiluminescence detection system to quantify changes in protein expression.
Section 3: Anti-inflammatory Potential
Chronic inflammation is a driver of numerous diseases. Phenolic compounds, including derivatives of this compound, are well-recognized for their anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[8][9][10]
Mechanism of Action: Inhibition of NF-κB Signaling
The canonical NF-κB pathway is a central regulator of pro-inflammatory gene expression. In a resting state, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate the transcription of cytokines like TNF-α and IL-1β.[9] this compound derivatives are hypothesized to exert their anti-inflammatory effects by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[8][9]
Signaling Pathway Visualization: NF-κB Inhibition
Caption: Benzoate derivatives can inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[8]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one containing a luciferase reporter gene driven by an NF-κB response element, and a second plasmid (e.g., expressing Renilla luciferase) to serve as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test derivative for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory agent like TNF-α or LPS and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system to measure the activity of both firefly (NF-κB-driven) and Renilla (control) luciferases in the cell lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity in derivative-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Section 4: Antimicrobial and Antioxidant Properties
Many phenolic compounds, including gallic acid derivatives, possess intrinsic antioxidant and antimicrobial capabilities.[11][12]
Antioxidant Activity
The primary antioxidant mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize unstable free radicals, thereby terminating damaging chain reactions.[12]
Table 2: Antioxidant Activity of a Parent Compound
| Compound | Assay | EC₅₀ (µg/mL) | Reference |
| 3-hydroxy-4,5-dimethoxybenzoic acid | DPPH Radical Scavenging | 26.2 | [9] |
Note: While quantitative data for many specific methyl esters are sparse, the activity of the parent acid provides a strong rationale for investigating the derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a standard, rapid, and reliable method to evaluate free radical scavenging activity.[8]
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare serial dilutions of the test compound.
-
Reaction: In a 96-well plate, mix the DPPH solution with the test compound dilutions. Include a control (DPPH with solvent) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Antimicrobial Activity
Phenolic compounds typically exert antimicrobial effects by disrupting the integrity of the microbial cell membrane or by inhibiting essential intracellular enzymes.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible microbial growth.[8]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Section 5: Emerging Anticancer Applications
The structural motifs within this compound derivatives bear a resemblance to compounds known to interfere with cancer cell signaling. A key area of interest is the inhibition of pro-survival pathways like PI3K/Akt/NF-κB, which are frequently dysregulated in various cancers.[12][13]
Hypothesized Mechanism: Targeting the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metastasis. Its hyperactivation is a hallmark of many tumors. Inhibition of this pathway can sensitize cancer cells to apoptosis. Mebendazole, a structurally distinct compound, has been shown to exert anticancer effects by modulating an Akt/IKK/NF-κB signaling axis.[13] It is plausible that specifically designed this compound derivatives could achieve similar effects by inhibiting key kinases like Akt, thereby preventing the downstream activation of NF-κB and promoting apoptosis.
Signaling Pathway Visualization: PI3K/Akt Inhibition
Caption: Benzoate derivatives may exert anticancer effects by inhibiting the phosphorylation and activation of Akt.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.[13]
-
Cell Seeding: Seed cancer cell lines (e.g., OVCAR3) into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivative for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (concentration that inhibits cell proliferation by 50%).
Conclusion
The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with a wide array of significant biological activities. From neuroprotection via modulation of apoptotic and BDNF-TrkB pathways to anti-inflammatory effects through NF-κB inhibition and potential anticancer activity by targeting the PI3K/Akt axis, these compounds demonstrate remarkable versatility. Their foundational antioxidant and antimicrobial properties further broaden their therapeutic relevance. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity, elucidating precise molecular targets, and advancing the most promising candidates into preclinical and clinical development. The methodologies and mechanistic insights provided in this guide offer a robust framework for researchers to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis [mdpi.com]
Introduction: The Emergence of a Versatile Molecular Scaffold
An In-Depth Technical Guide to the Discovery and History of Veratric Acid Esters
Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring benzoic acid derivative found in a variety of plants, such as those from the Veratrum and Schoenocaulon genera, as well as in certain vegetables and fruits.[1][2][3][4] Its esters, compounds formed by the reaction of veratric acid with an alcohol, represent a class of molecules that have garnered significant interest across diverse scientific disciplines. From their foundational role as intermediates in the synthesis of complex pharmaceuticals to their intrinsic biological activities, veratric acid esters are pivotal in both industrial and academic research.[5] This guide provides a comprehensive exploration of the discovery of veratric acid, the historical and modern synthesis of its esters, their biological significance, and the analytical techniques used for their characterization.
Part 1: Discovery and Historical Context of Veratric Acid
The history of veratric acid is rooted in the study of natural products. It was first isolated from the seeds of Schoenocaulon officinale, a plant commonly known as sabadilla.[3] Initially identified as a plant metabolite, veratric acid is now known to be present in numerous species, including Artemisia sacrorum, Hypericum laricifolium, and Zeyheria montana.[2][6]
Early research focused on extracting and purifying the acid from these natural sources.[7] However, as the demand for veratric acid grew, particularly for its use as a chemical intermediate, synthetic methods became essential.[7][8][9] Early synthetic routes often started from vanillin or its derivatives. A notable method involved the methylation of acetovanillon followed by an oxidation reaction to yield veratric acid.[6] Over time, these methods have been refined to improve yield, reduce costs, and minimize environmental impact, often utilizing more readily available precursors like veratraldehyde.[8][9][10]
Part 2: The Synthesis of Veratric Acid Esters: From Classic to Contemporary Methods
The transformation of veratric acid into its corresponding esters is a cornerstone of its application in organic synthesis. The fundamental reaction is an esterification, where the carboxylic acid group of veratric acid reacts with an alcohol in the presence of a catalyst.
Evolution of Synthetic Protocols
Historically, esterification was often achieved using strong mineral acids like sulfuric acid as a catalyst, with the alcohol reactant also serving as the solvent. While effective, this method required long reaction times (often exceeding 10 hours) and harsh conditions.[11]
Modern synthetic chemistry has introduced milder and more efficient alternatives. One significant advancement is the use of coupling agents like dicyclohexylcarbodiimide (DCC).[11] This method allows the reaction to proceed under much milder conditions, typically at temperatures below 45°C, and significantly reduces the reaction time to just a few hours.[11] The DCC-mediated approach offers higher product yields, lower energy consumption, and is considered a greener, more environmentally friendly process suitable for industrial-scale production.[11]
General Synthetic Pathway for Veratric Acid Esters
The diagram below illustrates the general esterification of veratric acid to form a veratric acid ester, a reaction fundamental to the synthesis of many pharmaceutical compounds.
Caption: General workflow for the synthesis of veratric acid esters.
Experimental Protocol: DCC-Mediated Synthesis of Methyl 3,4-dimethoxybenzoate
This protocol describes a modern, efficient method for synthesizing a common veratric acid ester.
Materials:
-
Veratric acid
-
Methanol
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve veratric acid in dichloromethane.
-
Addition of Reactants: Add methanol to the solution (a typical molar ratio is 1:1.2 to 1:1.5 of veratric acid to methanol).[11]
-
Catalyst Introduction: While stirring, add dicyclohexylcarbodiimide (DCC) to the mixture.
-
Reaction Conditions: Maintain the reaction temperature between 30-45°C and continue stirring for 1-5 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration: Upon completion, cool the reaction mixture and filter it to remove the dicyclohexylurea (DCU) byproduct.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure ester.
Part 3: Biological Significance and Therapeutic Potential
Veratric acid and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.[12][13][14] These compounds have been investigated for their antioxidant, anti-inflammatory, antihypertensive, and anticancer properties.[2][12][15][16]
Summary of Biological Activities
| Biological Activity | Description | Key Findings |
| Antioxidant | Scavenges free radicals and reduces oxidative stress.[12][16] | Attenuates lipid peroxidation and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.[16][17] |
| Anti-inflammatory | Modulates inflammatory pathways to reduce inflammation.[12][18][19] | Inhibits the production of nitric oxide (NO) and the expression of iNOS and COX-2 in stimulated macrophages.[14][15] Suppresses the PI3K/Akt/NF-κB signaling pathway.[19] |
| Antihypertensive | Lowers blood pressure in hypertensive models.[16][17] | Significantly decreases systolic and diastolic blood pressure and restores nitric oxide levels.[16][20] |
| Anticancer | Exhibits antiproliferative and apoptotic effects against cancer cells.[2] | A 2023 study showed that veratric acid induces apoptosis in triple-negative breast cancer cells.[2] |
| Lipid Metabolism | Alleviates liver steatosis and reduces fat deposition. | A study on broilers showed that dietary supplementation with veratric acid inhibits triglyceride deposition in the liver.[21] |
Role in Drug Development
Veratric acid serves as a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[13] Its structure is a key building block for drugs with antipyretic, analgesic, and anti-rheumatic properties.[13][22] For instance, it is a key intermediate in the synthesis of Alfuzosin, a medication used to treat benign prostatic hyperplasia.[8][9][23]
Anti-inflammatory Signaling Pathway
The diagram below illustrates the mechanism by which veratric acid exerts its anti-inflammatory effects by inhibiting key signaling molecules.
References
- 1. deascal.com [deascal.com]
- 2. Veratric acid - Wikipedia [en.wikipedia.org]
- 3. Veratric Acid [drugfuture.com]
- 4. CAS 93-07-2 | Veratric acid [phytopurify.com]
- 5. Buy Veratric Acid (CAS 93-07-2) | High Purity Supplier | Ketonepharma [ketonepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102408330A - Preparation process of veratric acid - Google Patents [patents.google.com]
- 8. CN101092351A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 9. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 12. Veratric acid | Reactive Oxygen Species | COX | TargetMol [targetmol.com]
- 13. nbinno.com [nbinno.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Veratric acid, a phenolic acid attenuates blood pressure and oxidative stress in L-NAME induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral administration of veratric acid, a constituent of vegetables and fruits, prevents cardiovascular remodelling in hypertensive rats: a functional evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid)_Chemicalbook [chemicalbook.com]
- 19. Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Veratric acid, a phenolic acid attenuates blood pressure and oxidative stress in L-NAME induced hypertensive rats. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 21. Dietary supplement of veratric acid alleviates liver steatosis and reduces abdominal fat deposition in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 23. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of Methyl 3,4-Dimethoxybenzoate via Fischer-Speier Esterification
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of methyl 3,4-dimethoxybenzoate through the acid-catalyzed esterification of 3,4-dimethoxybenzoic acid with methanol. This reaction, a classic example of the Fischer-Speier esterification, is a cornerstone of organic synthesis, valued for its efficiency and cost-effectiveness, particularly on a larger scale.[1] This document provides a robust theoretical framework, a meticulously detailed experimental protocol, and essential safety and characterization data. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the procedure. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3][4][5]
Introduction and Scientific Background
3,4-Dimethoxybenzoic acid, also known as veratric acid, is a versatile building block in organic synthesis.[2][4] Its conversion to the corresponding methyl ester, this compound, is a frequent and critical step in the synthetic pathways leading to a variety of valuable compounds, including pharmaceuticals with anti-inflammatory and analgesic properties.[4]
The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7][8] The reaction's reversibility necessitates strategic interventions to drive the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[1][6][7] This protocol utilizes an excess of methanol, which conveniently also serves as the reaction solvent.[9]
Reaction Mechanism: A Step-by-Step Elucidation
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[1][8]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 3,4-dimethoxybenzoic acid by the acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.[1][8][10]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][10][11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][6]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[8][10]
Caption: Mechanism of Fischer-Speier Esterification.
Safety and Handling
3,4-Dimethoxybenzoic Acid:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14] Handle in a well-ventilated fume hood.[13] Avoid inhalation of dust.
Methanol:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes damage to organs (optic nerve).
-
Handling: Use in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.
Concentrated Sulfuric Acid:
-
Causes severe skin burns and eye damage.
-
Handling: Extremely corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield. Always add acid to the solvent slowly and with stirring.
Detailed Experimental Protocol
This protocol is designed for a high-yield synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3,4-Dimethoxybenzoic Acid | 182.17 | 10.0 g | 54.9 | Starting Material |
| Methanol (Anhydrous) | 32.04 | 100 mL | ~2470 | Reactant and Solvent |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | ~36.7 | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | Neutralizing Agent |
| Ethyl Acetate | - | As needed | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying Agent |
| Deionized Water | - | As needed | - | Washing Agent |
| Brine (Saturated NaCl Solution) | - | As needed | - | Washing Agent |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid and 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise.
-
Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Rationale: Heating the reaction increases the rate of reaction, allowing equilibrium to be reached more quickly. Refluxing prevents the loss of the volatile solvent and reactant (methanol).
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting material (3,4-dimethoxybenzoic acid) and the formation of the product (this compound), which is less polar.
-
-
Work-up and Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Rationale: Removing the bulk of the solvent simplifies the subsequent extraction process.
-
-
Extraction: Dissolve the resulting residue in approximately 100 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
1 x 50 mL of deionized water
-
2-3 x 50 mL of saturated sodium bicarbonate solution (until effervescence ceases)
-
1 x 50 mL of deionized water
-
1 x 50 mL of brine
-
Rationale: The initial water wash removes any remaining methanol. The sodium bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 3,4-dimethoxybenzoic acid.[18][19] The final water and brine washes remove residual salts and help to break up any emulsions.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Rationale: This step removes any residual water from the organic solvent, which is essential before solvent evaporation.
-
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol [20] |
| Melting Point | 58-62 °C[3][5] |
| ¹H NMR | Spectral data should be consistent with the structure.[20][21] |
| IR Spectroscopy | Characteristic peaks for ester C=O and C-O stretches should be present.[20] |
| Yield | Typically > 90% (based on the limiting reagent) |
Conclusion
The Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with methanol is a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute and adapt this protocol for their specific needs in pharmaceutical and chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 2150-38-1 [chemicalbook.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 15. biosynth.com [biosynth.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: The Strategic Utility of Methyl 3,4-Dimethoxybenzoate in Complex Molecule Synthesis
Compound Profile: Methyl 3,4-Dimethoxybenzoate
This compound is a stable, crystalline solid that serves as a derivative of veratric acid.[1][2] Its structure features a benzene ring activated by two electron-donating methoxy groups and a methyl ester functionality, providing multiple reactive sites for synthetic elaboration.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 2150-38-1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 59-62 °C |
| Boiling Point | 283-284 °C |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents; insoluble in water. |
| Synonyms | Methyl veratrate, Veratric acid methyl ester, 3,4-Dimethoxybenzoic acid methyl ester |
Synthesis of this compound: A Modern Approach
While traditional Fischer esterification using concentrated sulfuric acid is a viable method, it suffers from harsh conditions and safety concerns.[5] A superior, milder, and more industrially scalable approach utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), which avoids strong acids and high temperatures.[5]
Protocol 1: DCC-Mediated Esterification of Veratric Acid[8]
This protocol describes a high-yield synthesis under mild conditions, making it suitable for both lab-scale and process chemistry applications. The causality behind this choice lies in DCC's ability to activate the carboxylic acid at low temperatures, forming a highly reactive O-acylisourea intermediate that is readily attacked by methanol.
Workflow for DCC-Mediated Esterification
Caption: Workflow for the synthesis of this compound.
Materials:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Methanol (MeOH)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend veratric acid (1.0 eq) in dichloromethane (approx. 4 mL per gram of acid). Add methanol (1.2-1.5 eq) and stir the mixture for 30 minutes at room temperature.[5]
-
Activation: To the stirred suspension, add DCC (1.2-1.5 eq). An exothermic reaction may be observed.
-
Reaction: Gently heat the reaction mixture to 30-35°C and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting veratric acid is consumed. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.
-
Workup: Cool the reaction mixture to room temperature (15-25°C). Add a small amount of water (approx. 0.4 mL per gram of starting acid) and stir for 30 minutes to quench any remaining activated species.[5]
-
Purification: Filter the mixture to remove the insoluble DCU precipitate. Transfer the filtrate to a separatory funnel, wash the organic phase with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting solid is this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) if necessary. Yields for this procedure are typically high, often exceeding 95%.[5]
Core Transformations and Applications in Synthesis
This compound is a launchpad for a variety of critical transformations. Its ester and aromatic functionalities can be manipulated selectively to build complex molecular architectures.
Application 1: Saponification to Veratric Acid
The hydrolysis of the methyl ester to its parent carboxylic acid is a fundamental step that unlocks further reactivity, particularly for amide bond formation. Veratric acid itself is a key intermediate in the pharmaceutical and chemical industries.[1][2]
Synthetic Pathway: Ester to Carboxylic Acid
Caption: Saponification of this compound to veratric acid.
Protocol 2: Saponification of Methyl Veratrate
-
Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq) and heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of veratric acid will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain pure veratric acid.
Application 2: Precursor to Donepezil (Alzheimer's Disease Therapeutic)
The 3,4-dimethoxybenzoyl moiety is a structural cornerstone of the 5,6-dimethoxy-1-indanone intermediate required for the synthesis of Donepezil, a key acetylcholinesterase inhibitor.[6][7] This transformation typically involves a Friedel-Crafts acylation reaction, showcasing the utility of the veratric acid scaffold in C-C bond formation.
Synthetic Pathway toward Donepezil Intermediate
Caption: Synthesis of the indanone core for Donepezil.
While a full protocol is beyond the scope of this note, the strategy involves converting veratric acid (derived from the methyl ester) into its more reactive acid chloride. This acylating agent then undergoes a Friedel-Crafts reaction with a suitable aromatic substrate, followed by an intramolecular cyclization to construct the indanone ring system.[8][9] This pathway highlights how this compound is the ultimate source of the key dimethoxy-substituted aromatic ring in the final drug.
Application 3: Amide Bond Formation via Coupling Reactions
In medicinal chemistry, the formation of amide bonds is one of the most frequently performed reactions.[10] Veratric acid, obtained from this compound, is an excellent substrate for amide coupling reactions, allowing for the synthesis of a vast library of compounds with potential biological activity.
Protocol 3: General Amide Coupling of Veratric Acid This protocol uses common peptide coupling reagents for efficiency and to minimize side reactions like racemization in chiral amines.[10][11]
-
Setup: Dissolve veratric acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and an amine base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Accurate characterization is essential for validating the identity and purity of synthesized intermediates.
Table 2: Spectroscopic Data for this compound [4][12][13][14]
| Technique | Key Signals / Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (d), ~7.5 (s), ~6.9 (d), ~3.9 (s, 3H, -COOCH₃), ~3.9 (s, 6H, two -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~166 (-C=O), ~153, ~148, ~123, ~122, ~112, ~110 (aromatic carbons), ~56 (methoxy carbons), ~52 (ester methyl carbon) |
| IR (KBr Pellet) | ν (cm⁻¹): ~2950 (C-H stretch), ~1710 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~1270 (C-O stretch) |
| Mass Spec (EI) | m/z: 196 (M⁺), 165 ([M-OCH₃]⁺), 137 |
Conclusion
This compound is far more than a simple aromatic ester; it is a strategic and versatile intermediate whose value is demonstrated in its efficient synthesis and its broad applicability in constructing complex, high-value molecules. From fundamental transformations like saponification and reduction to its crucial role in the synthesis of pharmaceuticals such as Donepezil and Papaverine precursors, this compound offers reliability and multiple avenues for chemical modification.[8][15] The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 10. hepatochem.com [hepatochem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 13. This compound(2150-38-1) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
The Versatility of Methyl 3,4-dimethoxybenzoate as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, scalability, and economic viability of an entire synthetic route. Methyl 3,4-dimethoxybenzoate, a derivative of veratric acid, stands out as a highly versatile and valuable precursor for the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a stable methyl ester and an electron-rich dimethoxybenzene ring, provides a robust platform for a variety of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of notable APIs, including the antispasmodic agent Mebeverine and the vasodilator Papaverine. We will also explore a potential pathway to the antibacterial drug Trimethoprim. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to provide not just a set of instructions, but a deeper understanding of the underlying chemistry.
Core Chemical Transformations of this compound
The synthetic utility of this compound is primarily centered around three key transformations that convert it into more advanced intermediates. These reactions are fundamental to its application in API synthesis.
Hydrolysis to Veratric Acid: The Gateway to Further Synthesis
The hydrolysis of the methyl ester to the corresponding carboxylic acid, veratric acid, is often the initial and most crucial step. Veratric acid is a cornerstone intermediate in the synthesis of numerous pharmaceuticals. The choice of basic hydrolysis is common due to its efficiency and the ease of isolating the carboxylate salt, which can then be neutralized to yield the pure acid.
Protocol 1: Basic Hydrolysis of this compound to Veratric Acid
-
Objective: To efficiently hydrolyze this compound to Veratric Acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms and the pH is acidic.
-
Collect the precipitated Veratric Acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Expected Yield: 95-99%[1]
-
Causality of Choices:
-
The use of a methanol/water co-solvent system ensures the solubility of both the ester and the hydroxide salt.
-
Refluxing accelerates the rate of the saponification reaction.
-
Acidification protonates the carboxylate to precipitate the less soluble carboxylic acid, facilitating its isolation.
-
Reduction to (3,4-Dimethoxyphenyl)methanol: Accessing Aldehydes and Halides
The reduction of the ester functionality to a primary alcohol opens up another avenue of synthetic possibilities. (3,4-Dimethoxyphenyl)methanol can be further oxidized to the corresponding aldehyde or converted to a benzyl halide, both of which are valuable intermediates.
Protocol 2: Reduction of this compound
-
Objective: To reduce this compound to (3,4-Dimethoxyphenyl)methanol.
-
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent like methanol.
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure (using NaBH₄/MeOH):
-
Suspend this compound and a molar excess of sodium borohydride in anhydrous THF in a round-bottom flask under an inert atmosphere.[2]
-
Heat the mixture to reflux.
-
Slowly add methanol dropwise to the refluxing mixture over a period of 1-2 hours.[2]
-
Continue refluxing and monitor the reaction by TLC until completion.
-
Cool the reaction to 0 °C and carefully quench with water, followed by the addition of dilute HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the alcohol.
-
-
Expected Yield: >70%[2]
-
Causality of Choices:
-
While LiAlH₄ is a powerful reducing agent for esters, the NaBH₄/MeOH system is often preferred for its milder nature and greater functional group tolerance.[2] The slow addition of methanol is crucial as it activates the borohydride for ester reduction.
-
Anhydrous conditions are necessary when using strong reducing agents like LiAlH₄ to prevent their violent reaction with water.
-
Oxidation to 3,4-Dimethoxybenzaldehyde: A Key Aldehyde Intermediate
The alcohol obtained from the reduction can be oxidized to 3,4-dimethoxybenzaldehyde (veratraldehyde), a key intermediate in the synthesis of several APIs.[3]
Protocol 3: Oxidation of (3,4-Dimethoxyphenyl)methanol
-
Objective: To oxidize (3,4-Dimethoxyphenyl)methanol to 3,4-Dimethoxybenzaldehyde.
-
Materials:
-
(3,4-Dimethoxyphenyl)methanol
-
Pyridinium chlorochromate (PCC) or a milder oxidizing agent like manganese dioxide (MnO₂).
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure (using PCC):
-
Suspend PCC in anhydrous DCM in a round-bottom flask.
-
Add a solution of (3,4-Dimethoxyphenyl)methanol in anhydrous DCM dropwise to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the aldehyde.
-
-
Expected Yield: >85%[4]
-
Causality of Choices:
-
PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
-
Anhydrous conditions are important to prevent the formation of the corresponding carboxylic acid.
-
Application in API Synthesis
The true value of this compound is demonstrated in its application as a starting material for the synthesis of complex and medically important molecules.
Application Note 1: Synthesis of Mebeverine
Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome. Its synthesis provides an excellent example of the utility of Veratric Acid derived from this compound.
Synthetic Pathway Overview:
The synthesis involves the esterification of Veratric Acid with 4-bromobutanol, followed by a nucleophilic substitution with N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
References
Application Note & Protocols: Synthesis of Veratric Acid Derivatives
For Internal Use and Distribution to Qualified Researchers
Abstract
Veratric acid (3,4-dimethoxybenzoic acid) is a versatile, naturally derived building block crucial for the synthesis of various pharmaceuticals and fine chemicals. Its molecular framework, featuring a carboxylic acid and two methoxy groups, offers multiple reaction sites for derivatization. This document provides an in-depth guide to the synthesis of key veratric acid derivatives, including esters, amides, and demethylated analogues. We present detailed, validated protocols for Fischer esterification, amide coupling, and boron tribromide-mediated demethylation. The causality behind experimental choices, mechanistic insights, and robust characterization techniques are discussed to ensure reproducible and reliable outcomes for researchers in drug development and organic synthesis.
Introduction and Core Concepts
Veratric acid is a benzoic acid derivative found in various plants and is a metabolic byproduct of lignin degradation[1]. Its importance in synthetic chemistry stems from its role as a key intermediate for compounds like the antihypertensive drug Alfuzosin[2]. The reactivity of veratric acid is governed by its three primary functional groups:
-
Carboxylic Acid: The primary site for nucleophilic acyl substitution, enabling the formation of esters, amides, and acid halides. Its acidity allows for salt formation and activation.
-
Methoxy Groups: These electron-donating groups activate the aromatic ring towards electrophilic substitution. However, they are also susceptible to cleavage (O-demethylation) under strong acidic or Lewis acidic conditions to reveal reactive phenol moieties[3][4].
This guide focuses on leveraging these functionalities to create a diverse set of derivatives, providing both the practical "how" and the fundamental "why" for each synthetic step.
General Workflow for Derivative Synthesis
A typical synthetic campaign starting from veratric acid follows a logical progression of synthesis, purification, and characterization. Understanding this workflow is critical for efficient and successful discovery chemistry.
Caption: General experimental workflow for synthesis and validation.
Protocol 1: Esterification via Fischer-Speier Reaction
The conversion of veratric acid to its corresponding esters (e.g., methyl veratrate) is a fundamental transformation. The Fischer-Speier esterification is a classic, acid-catalyzed method that is both cost-effective and scalable[5].
Principle: The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., methanol)[6][7]. The reaction is an equilibrium process; therefore, to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and the water byproduct is removed[8][9].
Caption: Mechanism of acid-catalyzed Fischer esterification.
Detailed Protocol: Synthesis of Methyl 3,4-dimethoxybenzoate
| Parameter | Value/Description | Notes |
| Starting Material | Veratric Acid (C₉H₁₀O₄) | M.W. 182.17 g/mol |
| Reagent 1 | Methanol (CH₃OH) | Anhydrous, serves as reagent and solvent |
| Reagent 2 | Sulfuric Acid (H₂SO₄) | Concentrated (98%), catalyst |
| Reaction Time | 4-6 hours | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) |
| Temperature | Reflux (~65 °C) | |
| Expected Yield | >90% |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add veratric acid (10.0 g, 54.9 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension until most of the solid is dispersed. Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.
-
Expert Insight: The addition of sulfuric acid is highly exothermic. Adding it slowly to the alcohol prevents a sudden temperature spike and ensures safety.
-
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting veratric acid spot is no longer visible.
-
Workup (Quenching): After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A white precipitate (the ester product) should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any residual acid and methanol.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a minimal amount of hot methanol or ethanol. Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the product identity using ¹H NMR, IR, and Mass Spectrometry.
-
¹H NMR (CDCl₃): Expect peaks around δ 7.5-7.7 (aromatic protons), δ 6.9 (aromatic proton), and two singlets around δ 3.9 for the two methoxy groups and the ester methyl group[10].
-
IR (KBr): Look for a strong C=O stretch around 1720 cm⁻¹ (ester) and the disappearance of the broad O-H stretch from the carboxylic acid[1][11].
-
Protocol 2: Amidation Using Coupling Reagents
Directly reacting a carboxylic acid with an amine is generally inefficient. Amide bond formation requires the activation of the carboxylic acid, which is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble variants like EDC[12].
Principle: Coupling reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond[12]. The byproduct of the coupling agent (e.g., dicyclohexylurea, DCU) is often insoluble in the reaction solvent and can be removed by filtration[12]. Additives like 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce racemization in chiral substrates.
Caption: Amide synthesis workflow using a carbodiimide coupling agent.
Detailed Protocol: Synthesis of N-benzyl-3,4-dimethoxybenzamide
| Parameter | Value/Description | Notes |
| Starting Material | Veratric Acid | M.W. 182.17 g/mol |
| Reagent 1 | Benzylamine | Nucleophile |
| Reagent 2 | Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Time | 12-18 hours | Monitor by TLC |
| Temperature | 0 °C to Room Temperature | |
| Expected Yield | 80-95% |
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve veratric acid (5.0 g, 27.4 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzylamine (3.0 mL, 27.4 mmol, 1.0 eq) followed by a solution of DCC (5.94 g, 28.8 mmol, 1.05 eq) in 20 mL of anhydrous DCM, added dropwise over 15 minutes.
-
Trustworthiness: Using a slight excess of the coupling agent ensures full conversion of the limiting carboxylic acid. The reaction is started at 0 °C to control the initial exothermic reaction.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Workup (Filtration): After the reaction is complete, filter the mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Purification (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Expert Insight: The acid wash removes unreacted benzylamine, while the base wash removes any remaining veratric acid.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes.
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the aromatic protons from both the veratryl and benzyl groups, a doublet for the benzylic CH₂ protons, and a broad singlet for the N-H proton.
-
Mass Spec: The parent ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product[13].
-
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
Cleavage of the aryl methyl ethers of veratric acid derivatives unmasks the phenol groups, yielding catechols like protocatechuic acid. This is a critical step for synthesizing derivatives with free hydroxyl groups for further functionalization or for mimicking natural polyphenols. Boron tribromide (BBr₃) is a powerful and highly effective reagent for this transformation[3][14].
Principle: As a strong Lewis acid, the boron atom in BBr₃ coordinates to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack on the methyl carbon by a bromide ion, releasing methyl bromide and forming a borate ester intermediate. Subsequent aqueous workup hydrolyzes the borate ester to yield the free phenol[3][14].
SAFETY WARNING: Boron tribromide is highly corrosive, toxic, and reacts violently with water[3]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried. Reactions should be conducted under an inert atmosphere (N₂ or Ar).
Detailed Protocol: Synthesis of Protocatechuic Acid from Veratric Acid
| Parameter | Value/Description | Notes |
| Starting Material | Veratric Acid | M.W. 182.17 g/mol |
| Reagent | Boron Tribromide (BBr₃) | 1.0 M solution in DCM is recommended |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Temperature | -78 °C to Room Temperature | Critical for controlling reactivity |
| Expected Yield | 75-90% |
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve veratric acid (4.0 g, 22.0 mmol) in anhydrous DCM (100 mL).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of BBr₃ in DCM (55 mL, 55.0 mmol, 2.5 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Expert Insight: At least two equivalents of BBr₃ are required to cleave both methoxy groups. A slight excess ensures the reaction goes to completion. The extremely low temperature is crucial to prevent uncontrolled reactions and degradation of the substrate[15].
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction will typically turn dark.
-
Workup (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. EXTREMELY CAUTIOUSLY and slowly, add methanol (20 mL) dropwise to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. After the initial reaction subsides, add water (50 mL).
-
Isolation: Transfer the mixture to a separatory funnel. The product is often more soluble in the aqueous layer. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from hot water or by column chromatography.
-
Characterization:
-
¹H NMR (DMSO-d₆): Expect the disappearance of the methoxy signals around δ 3.8 and the appearance of broad singlets for the two phenolic OH protons and the carboxylic acid proton.
-
Mass Spec: The parent ion [M-H]⁻ should be observed at m/z 153, corresponding to the deprotonated product.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Veratric Acid(93-07-2) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. phcogres.com [phcogres.com]
- 14. nbinno.com [nbinno.com]
- 15. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Note: Advanced Derivatization Strategies for the Analysis of Methyl 3,4-dimethoxybenzoate
Introduction
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its accurate identification and quantification are critical for quality control, process optimization, and metabolic studies. This application note provides a comprehensive guide to the analytical methodologies for this compound, with a focus on derivatization strategies to enhance its detectability and chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS). While direct analysis by high-performance liquid chromatography (HPLC) is often feasible, derivatization remains a powerful tool for improving sensitivity and peak shape in GC-MS applications.[2]
This document outlines detailed protocols for both direct analysis and a two-step derivatization approach involving the hydrolysis of this compound to 3,4-dimethoxybenzoic acid (veratric acid), followed by derivatization of the resulting carboxylic acid. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Principles of Analysis: To Derivatize or Not?
The decision to derivatize this compound hinges on the analytical technique employed and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): this compound is amenable to direct analysis by reversed-phase HPLC with UV or mass spectrometry detection.[3][4] Its inherent chromophore allows for sensitive UV detection, and its molecular weight is suitable for mass spectrometric analysis. Derivatization is generally not required for HPLC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is reasonably volatile, direct GC-MS analysis can sometimes be hampered by poor peak shape or on-column interactions, especially at low concentrations.[5] Derivatization is often employed to improve its chromatographic behavior and thermal stability.[2] However, since this compound lacks active hydrogen atoms (such as in hydroxyl or amine groups), a direct derivatization approach is not straightforward.
A more effective strategy for GC-MS analysis involves a two-step process:
-
Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid).
-
Derivatization: The carboxylic acid group of veratric acid is then derivatized to a more volatile and thermally stable form, such as a silyl ester or a different alkyl ester.[6][7]
This two-step approach provides a robust and sensitive method for the GC-MS analysis of this compound.
Direct Analysis Methodologies
Protocol 1: Direct Analysis by High-Performance Liquid Chromatography (HPLC-UV/MS)
This protocol describes a general method for the direct quantitative analysis of this compound using HPLC with UV or mass spectrometry detection.
Instrumentation:
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution: A typical gradient would be to start with a lower percentage of acetonitrile and gradually increase it to elute the analyte. An example gradient is provided in the table below.
-
| Time (min) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Data Analysis: Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the working standards.
Derivatization Strategy: Hydrolysis Followed by Derivatization
This section details the two-step approach for the analysis of this compound by GC-MS.
Caption: Workflow for the derivatization of this compound.
Protocol 2: Hydrolysis of this compound to 3,4-Dimethoxybenzoic Acid
This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Sample containing this compound
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known amount of the sample in methanol in a round-bottom flask.
-
Add an excess of 2 M NaOH solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2 with 2 M HCl. A precipitate of 3,4-dimethoxybenzoic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 3,4-dimethoxybenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 3: Silylation of 3,4-Dimethoxybenzoic Acid for GC-MS Analysis
This protocol details the conversion of the carboxylic acid to its trimethylsilyl (TMS) ester, which is more volatile and suitable for GC-MS analysis.[6][8]
Instrumentation:
-
GC-MS system
-
Heating block or oven
Reagents:
-
3,4-Dimethoxybenzoic acid (from Protocol 2)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][10]
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Place the dried 3,4-dimethoxybenzoic acid residue in a reaction vial.
-
Add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA).[6]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Typical GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Data Presentation
The following table summarizes the expected analytical outcomes for the different methodologies described.
| Analytical Method | Analyte | Derivatization Required? | Typical Retention Time | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| HPLC-UV/MS | This compound | No | 10-15 min | ng/mL range | Simple, robust, direct quantification | Lower resolution than GC for some isomers |
| GC-MS (Direct) | This compound | No | 12-18 min | ng/mL range | High resolution | Potential for peak tailing |
| GC-MS (Hydrolysis + Silylation) | TMS-derivative of 3,4-dimethoxybenzoic acid | Yes | 15-20 min | pg/mL to ng/mL range | Improved peak shape, increased volatility and sensitivity | Multi-step sample preparation |
Trustworthiness and Self-Validating Systems
The protocols described in this application note are designed to be self-validating through the inclusion of critical quality control steps.
-
System Suitability: For all chromatographic methods, the system suitability should be established before sample analysis by making replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).
-
Internal Standards: The use of an internal standard is highly recommended for accurate quantification, especially in complex matrices. For the derivatization workflow, an isotopically labeled analogue of veratric acid can be used.
-
Method Blanks: A method blank (a sample without the analyte that is carried through the entire sample preparation and analysis process) should be analyzed to ensure that there is no contamination from reagents or glassware.
-
Spiked Samples: The accuracy of the method can be assessed by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the recovery.
By implementing these quality control measures, researchers can ensure the reliability and trustworthiness of their analytical results.
Conclusion
The analytical strategy for this compound should be tailored to the specific research question and available instrumentation. Direct HPLC analysis is a straightforward and robust method for quantification. For GC-MS analysis, a two-step derivatization process involving hydrolysis to veratric acid followed by silylation offers significant improvements in chromatographic performance and sensitivity. The detailed protocols and validation guidelines provided in this application note will enable researchers to confidently and accurately analyze this compound in various sample matrices.
References
- 1. lookchem.com [lookchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Blogs | Restek [discover.restek.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3,4-dimethoxybenzoate by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 3,4-dimethoxybenzoate. Leveraging the principles of recrystallization, this document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to ensure the attainment of high-purity crystalline material.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
Even a well-established technique like recrystallization can present challenges. This section addresses specific issues that may arise during the purification of this compound, offering scientifically grounded solutions.
Issue 1: The Compound Fails to Dissolve Completely in the Hot Solvent.
-
Question: I've added the calculated amount of solvent, and it's boiling, but my this compound isn't fully dissolving. What's going wrong?
-
Answer: This common problem typically indicates either an insufficient volume of solvent or the presence of insoluble impurities.[1][2]
-
Insufficient Solvent: The solubility of a substance is temperature-dependent.[3][4] To achieve complete dissolution, it's crucial to use a minimum amount of boiling solvent.[2] If the solid has not fully dissolved, it's likely that more solvent is required.
-
Insoluble Impurities: Your crude sample may contain impurities that are not soluble in the chosen solvent, even at elevated temperatures.
-
Solution: If a solid residue remains after adding a reasonable amount of additional hot solvent, it is likely an insoluble impurity.[2] In this scenario, a hot filtration is necessary. This involves filtering the hot solution to remove the solid impurities before allowing the filtrate to cool and crystallize.[6]
-
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals Upon Cooling.
-
Question: As my solution cools, an oily layer is forming instead of the expected crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is often a consequence of the solution being cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute.[1] The melting point of this compound is in the range of 58-62 °C.[7][8][9]
-
Rapid Cooling: Quick cooling does not allow sufficient time for the molecules to orient themselves into an ordered crystal structure.
-
Inappropriate Solvent Choice: If the problem persists, the solvent may not be suitable.
-
Solution: Consider a different solvent or a mixed solvent system. A mixed solvent system, combining a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble), can often prevent oiling out.[1]
-
-
Issue 3: Poor or No Crystal Formation Upon Cooling.
-
Question: My solution has cooled to room temperature, and even after an extended period, no crystals have formed. What should I do?
-
Answer: A lack of crystal formation can be due to several factors, including the use of excessive solvent, leading to a solution that is not supersaturated, or the absence of nucleation sites for crystal growth to begin.[1][2]
-
Excessive Solvent: Using too much solvent is a common reason for failed crystallization.[1]
-
Solution: You can induce crystallization through several methods:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2][10]
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" crystal acts as a template for further crystal growth.[2]
-
Reducing Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution. Once the volume is reduced, allow the solution to cool again.[1]
-
Further Cooling: If crystals do not form at room temperature, placing the flask in an ice bath can decrease the solubility of the compound and promote crystallization.[4]
-
-
-
Issue 4: The Recovered Crystals Are Discolored or Appear Impure.
-
Question: I've collected my crystals, but they have a yellowish or brown tint. I was expecting a white solid. Are they still impure?
-
Answer: The color of the final product is a strong indication of its purity. A discolored product suggests the presence of colored impurities.
-
Colored Impurities: These impurities may be soluble in the recrystallization solvent and co-precipitate with your product.
-
Solution:
-
Second Recrystallization: Performing the recrystallization procedure a second time can often remove residual impurities.
-
Decolorizing Carbon: For persistent color, activated carbon (charcoal) can be used. Add a small amount of activated carbon to the hot solution before hot filtration. The carbon will adsorb the colored impurities. Use the minimum amount necessary, as it can also adsorb some of your product. Crucially, never add activated carbon to a boiling solution, as it can cause violent bumping. [11]
-
-
-
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. lookchem.com [lookchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound | 2150-38-1 [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Methyl 3,4-dimethoxybenzoate
Welcome to the technical support center for the purification of Methyl 3,4-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography of this compound?
The purification of this compound is typically achieved using normal-phase column chromatography. The standard stationary phase is silica gel (60 Å, 40-63 µm particle size). A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2]
A preliminary Thin-Layer Chromatography (TLC) analysis is essential to determine the optimal solvent ratio before committing to a full-scale column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Provides a polar surface that interacts with polar functional groups, ideal for separating compounds of moderate polarity like esters. |
| Mobile Phase | Hexane:Ethyl Acetate | This solvent system offers a wide range of polarities and is effective for eluting aromatic esters. The ratio should be optimized via TLC. |
| Column Dimensions | 30:1 to 100:1 (Silica:Crude) | A higher ratio of silica to crude material generally results in better separation, especially for closely related impurities.[2] |
Q2: How do I select the optimal solvent system and target Rf value using TLC?
The goal of TLC analysis is to find a solvent system that provides good separation between your target compound and any impurities. For effective separation on a column, the target compound should have an Rf value between 0.2 and 0.4 .[3]
-
If Rf is too high (> 0.5): The compound will elute too quickly from the column, co-eluting with non-polar impurities (running with the solvent front). To fix this, decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
-
If Rf is too low (< 0.1): The compound will bind too strongly to the silica, requiring excessively large volumes of solvent to elute and leading to broad peaks and poor recovery. To fix this, increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1][3]
Step-by-Step TLC Protocol:
-
Dissolve a small sample of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a hexane:ethyl acetate mixture (start with 8:2 or 7:3).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize the spots under UV light (254 nm).[1]
-
Adjust the solvent ratio until the spot for this compound is in the 0.2-0.4 Rf range and is well-separated from other spots.
Q3: What are the likely impurities I need to separate from this compound?
The impurities present will depend on the synthetic route. A common synthesis involves the esterification of 3,4-dimethoxybenzoic acid (veratric acid).[4]
-
Unreacted 3,4-dimethoxybenzoic acid: This starting material is significantly more polar than the ester product due to the carboxylic acid group. It will have a much lower Rf value and will likely remain at the baseline of the TLC plate in typical solvent systems.
-
Residual Solvents: Solvents from the reaction or workup. These are typically removed under reduced pressure after the column.
-
Byproducts from Synthesis: Depending on the specific reagents used, other related compounds may be present. Always analyze the crude mixture by TLC to visualize all UV-active components.
Q4: Should I use the dry loading or wet loading method to apply my sample to the column?
The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: In this method, the sample is dissolved in the minimum amount of the initial, low-polarity eluent and carefully pipetted onto the top of the silica bed.[5] This is a quick and effective method if your compound is readily soluble.
-
Dry Loading: If your sample is not very soluble in the starting eluent, or if you used a more polar solvent for dissolution, dry loading is superior.[1][5] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Peaks are overlapping) | 1. Incorrect Solvent System: The polarity of the eluent is not optimized, leading to similar migration rates for the product and impurities.[3] 2. Column Overloading: Too much sample was loaded onto the column for its size. 3. Poor Sample Loading: The initial sample band was too wide. | 1. Optimize Eluent: Re-evaluate your TLC. Aim for a larger difference in Rf values (ΔRf). Consider using a different solvent system (e.g., dichloromethane/hexane). A shallow gradient elution (gradually increasing polarity) can also improve resolution.[2] 2. Reduce Load: Use a larger column or reduce the amount of crude material. 3. Use Dry Loading: This ensures the narrowest possible starting band. |
| Compound Not Eluting (Stuck at the top) | 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the silica gel.[3] 2. Compound Decomposed: The compound may be unstable on silica gel, which is slightly acidic. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (ethyl acetate). If the compound still doesn't move, you may need a more polar solvent like methanol (use sparingly, e.g., 1-5% in dichloromethane). 2. Test Stability: Before running the column, spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears at the baseline or streaking occurs, it suggests decomposition. Consider using a different stationary phase like alumina or a reverse-phase column.[3] |
| Compound Elutes Too Quickly (In the solvent front) | Mobile Phase is Too Polar: The eluent is too strong, preventing any significant interaction between your compound and the silica.[3] | Decrease Polarity: Reduce the proportion of the polar solvent. Re-run TLC with a higher percentage of hexane to find a system that gives an Rf of ~0.2-0.4.[1] |
| Peak Tailing / Streaking | 1. Compound Overloading: Exceeding the capacity of the stationary phase. 2. Acidic/Basic Nature of Compound: Although this compound is neutral, some impurities might be acidic (e.g., veratric acid), causing tailing. 3. Inappropriate Solvent Choice: Certain solvents can worsen peak shape for specific compounds.[6] | 1. Reduce Sample Load: Use less crude material relative to the amount of silica. 2. Add a Modifier: While not typically necessary for this compound, adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent can sometimes improve peak shape. Use this with caution as it complicates solvent removal. 3. Try a Different Solvent System: If tailing persists in hexane/ethyl acetate, a system like dichloromethane/acetone might offer better mass transfer kinetics.[6] |
| Low Product Recovery | 1. Compound is Still on the Column: Elution was stopped prematurely. 2. Irreversible Adsorption/Decomposition: The compound has either degraded or is permanently stuck to the silica.[3] 3. Co-elution: The "pure" fractions are actually mixed with an impurity, and only the purest fractions were combined, reducing the overall yield. | 1. Flush the Column: After collecting your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in ethyl acetate) and check the eluate by TLC to see if any product comes off. 2. Check for Decomposition: Refer to the stability test mentioned above. 3. Re-run the Column on Mixed Fractions: If separation was poor, combine the mixed fractions, evaporate the solvent, and run a second column under more optimized conditions. |
| Column Runs Dry or Cracks | Poor Packing or Handling: The silica bed was not packed uniformly, or the solvent level was allowed to drop below the top of the silica bed.[5] | 1. Proper Packing: Pack the column as a slurry to ensure a homogenous bed. Gently tap the column as it settles. 2. Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase. This introduces air bubbles and cracks, which ruin the separation.[5] Add a layer of sand on top of the silica to prevent disturbance when adding new eluent.[5] |
Experimental Workflow: From Crude to Pure
This diagram outlines the logical flow for the successful purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. biotage.com [biotage.com]
Technical Support Center: Synthesis of Methyl 3,4-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3,4-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions and improve your product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound, also known as Methyl Veratrate, involve the esterification of 3,4-dimethoxybenzoic acid (veratric acid). The most prevalent techniques are:
-
Fischer-Speier Esterification: This is a classic and widely used method that involves reacting 3,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3][4][5][6][7] The reaction is typically performed under reflux conditions.[2][8] To drive the equilibrium towards the product, an excess of methanol is often used.[3][4][5][7]
-
Carbodiimide-Mediated Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification under milder conditions.[9][10][11][12] This approach is particularly useful for substrates that may be sensitive to the harsh conditions of Fischer esterification.[1][11] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[11][12]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14][15][16][17] While versatile, it is a more complex and expensive method typically reserved for specific applications where stereochemical inversion is desired or other methods have failed.[13][15][16][17]
Q2: How can I monitor the progress of my esterification reaction?
A2: Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the reaction.[18][19][20] By spotting the reaction mixture alongside the starting material (3,4-dimethoxybenzoic acid) on a TLC plate, you can visualize the consumption of the starting material and the formation of the less polar product, this compound. A suitable mobile phase for this separation is typically a mixture of hexane and ethyl acetate.[18][21] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[22][23]
Q3: What are the key physical properties of this compound?
A3: Knowing the physical properties of your target compound is crucial for purification and characterization.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58-62 °C[24] |
| Boiling Point | 284.1 °C at 760 mmHg[24] |
| Solubility | Soluble in methanol[24] |
| Molecular Weight | 196.20 g/mol [24] |
Troubleshooting Guide: Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and common method, but several factors can impact the yield. This guide addresses specific issues you might encounter.
Workflow for Fischer-Speier Esterification
Caption: A typical workflow for the Fischer-Speier Esterification synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause: Reversible Reaction Equilibrium. The Fischer esterification is an equilibrium-limited reaction.[3][4][5][6][7][19]
-
Possible Cause: Presence of Water. Water is a byproduct of the esterification reaction, and its presence can drive the equilibrium back towards the starting materials.[3][19]
-
Possible Cause: Inactive or Insufficient Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of methanol.[3][6]
-
Possible Cause: Suboptimal Reaction Temperature or Time. The reaction may not have reached equilibrium or may be proceeding too slowly.
Problem 2: Formation of Side Products
-
Possible Cause: Dehydration of Methanol. At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether.
-
Solution: Maintain a gentle reflux and avoid excessively high temperatures. Ensure the amount of acid catalyst is appropriate and not in large excess.
-
-
Possible Cause: Impurities in the Starting Material. The purity of the starting 3,4-dimethoxybenzoic acid is critical.
-
Solution: Ensure the purity of your starting material using techniques like NMR or melting point analysis before beginning the synthesis.
-
Troubleshooting Guide: Carbodiimide-Mediated Esterification
This method offers milder reaction conditions but has its own set of challenges.
Logical Flow of Carbodiimide-Mediated Esterification
Caption: Logical relationship in DCC-mediated esterification.
Problem: Low Yield of this compound
-
Possible Cause: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: A patent suggests that for the DCC-mediated synthesis, a reaction time of 1-5 hours at a temperature of 30-45 °C is effective.[9] Ensure the reaction is stirred efficiently to keep the reagents well-mixed.
-
-
Possible Cause: Hydrolysis of the Activated Intermediate. The O-acylisourea intermediate is moisture-sensitive and can hydrolyze back to the carboxylic acid.
-
Solution: Use anhydrous solvents (e.g., dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Possible Cause: Impure Reagents. The quality of the DCC and DMAP can affect the reaction outcome.
-
Solution: Use fresh or properly stored DCC and DMAP. DCC can degrade over time, and DMAP is hygroscopic.
-
Problem: Difficulty in Removing the Dicyclohexylurea (DCU) Byproduct
-
Possible Cause: Solubility of DCU. While DCU is largely insoluble in many common organic solvents, some may remain in the solution.
-
Solution: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtration. Washing the crude product with a solvent in which the desired ester is soluble but DCU is not can also help.
-
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,4-dimethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1 equivalent) in excess anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction's progress by TLC.[19]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[19]
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[8][19]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[19] Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel.[18][19][21]
Protocol 2: DCC-Mediated Esterification of 3,4-dimethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3,4-dimethoxybenzoic acid (1 equivalent), methanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).[1][9][12]
-
DCC Addition: Cool the mixture in an ice bath and add a solution of DCC (1.5-2 equivalents) in DCM dropwise.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours.[9] Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with dilute HCl to remove DMAP, followed by saturated sodium bicarbonate and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. lookchem.com [lookchem.com]
- 25. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Methylation of 3,4-Dihydroxybenzoic Acid
Welcome to the technical support guide for the methylation of 3,4-dihydroxybenzoic acid (protocatechuic acid). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction. Our goal is to empower you to control selectivity, maximize yield, and minimize the formation of unwanted side products.
Core Principles: Understanding the Reaction Landscape
The methylation of 3,4-dihydroxybenzoic acid is a nuanced process due to the presence of three reactive sites: two phenolic hydroxyl (-OH) groups at the C3 and C4 positions, and one carboxylic acid (-COOH) group. The outcome of the reaction is a delicate balance between the substrate's properties, reagent stoichiometry, and reaction conditions.
-
Acidity and Nucleophilicity : The carboxylic acid proton is the most acidic, followed by the phenolic protons. Upon deprotonation with a base, however, the resulting phenoxide ions are significantly more nucleophilic than the carboxylate anion.[1] This difference is the cornerstone of achieving selective O-methylation of the hydroxyl groups over esterification of the acid.
-
Regioselectivity (3-OH vs. 4-OH) : The two phenolic hydroxyl groups have slightly different electronic environments. The 4-OH group is para to the electron-withdrawing carboxylic acid, making it slightly more acidic. This subtle difference can be exploited to achieve regioselectivity under carefully controlled conditions.
-
Key Products : The reaction can yield several products:
The following diagram illustrates the potential reaction pathways.
Caption: Reaction pathways in the methylation of 3,4-dihydroxybenzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the methylation of 3,4-dihydroxybenzoic acid in a practical question-and-answer format.
Q1: My primary goal is vanillic acid, but my reaction yields mostly veratric acid. How can I prevent this over-methylation?
A1: Over-methylation is a classic stoichiometry problem. Veratric acid is formed when both phenolic hydroxyls are methylated. To favor mono-methylation and obtain vanillic acid, you must precisely control the amount of the methylating agent.
-
Causality: The first methylation product (vanillic or isovanillic acid) is still a phenol and can be deprotonated and react further. If excess methylating agent is present, the reaction will proceed to the di-methylated product.
-
Solutions:
-
Limit the Methylating Agent: Use only 1.0 to 1.1 equivalents of your methylating agent (e.g., dimethyl sulfate) relative to the 3,4-dihydroxybenzoic acid. This ensures there isn't enough reagent to methylate both sites on every molecule.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the reagent, favoring the mono-methylated product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the mono- and di-methylated products. Quench the reaction as soon as the starting material is consumed but before a significant amount of veratric acid has formed.
-
Q2: I'm observing significant formation of the methyl ester of my product. How do I selectively methylate the hydroxyl groups while leaving the carboxylic acid untouched?
A2: This side reaction occurs because the carboxylic acid can be methylated to form a methyl ester, especially under certain conditions.[4][5] While the phenoxide is a stronger nucleophile than the carboxylate[1], esterification can still compete.
-
Causality: Strong bases can deprotonate the carboxylic acid, and some powerful methylating agents can react with the resulting carboxylate. Conditions that favor esterification (e.g., using methanol as a solvent with an acid catalyst) will exacerbate this issue.
-
Solutions:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes esterification. Potassium carbonate (K₂CO₃) is often a good choice. Using exactly two equivalents of a strong base like NaOH can deprotonate both phenols, leaving the less reactive carboxylate to compete with the highly reactive phenoxides for a limited amount of methylating agent.
-
Protecting Groups (Recommended for Full Control): For maximum selectivity, protect the carboxylic acid group before methylation.[6]
-
Protection: Convert the carboxylic acid to a benzyl ester or a t-butyl ester. These groups are stable under the basic conditions of O-methylation.[6]
-
Deprotection: After O-methylation is complete, the protecting group can be removed. Benzyl esters are typically removed by hydrogenolysis, while t-butyl esters are removed with mild acid.[6]
-
-
Q3: My reaction is producing a mixture of vanillic acid and isovanillic acid. How can I improve the regioselectivity?
A3: Controlling which hydroxyl group gets methylated is the most challenging aspect of this synthesis. The electronic and steric environments of the 3-OH and 4-OH groups are very similar.
-
Causality: The 4-OH group is slightly more acidic due to its para relationship with the carboxyl group, suggesting it may deprotonate first. However, the 3-OH group is less sterically hindered. The final product ratio is often a result of a competition between these electronic and steric factors, representing a mix of thermodynamic and kinetic control.
-
Solutions:
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product. Experiment with temperatures ranging from 0 °C to room temperature to see how it impacts the product ratio.
-
Choice of Base/Solvent System: The counter-ion of the base and the solvent can influence regioselectivity through chelation or specific solvation effects. For example, using a bulky base might favor reaction at the less hindered 3-OH position. A systematic screen of bases (K₂CO₃, Cs₂CO₃, NaH) and solvents (Acetone, DMF, THF) is recommended. Cesium carbonate (Cs₂CO₃) has been shown to be effective in some phenol methylations.[7][8]
-
Enzymatic Methods: For ultimate selectivity, consider biocatalysis. O-methyltransferase (OMT) enzymes, like catechol-O-methyltransferase (COMT), can exhibit exquisite regioselectivity, often methylating the 3-OH position to produce vanillic acid.
-
Q4: I'm seeing evidence of C-methylation on the aromatic ring. What causes this and how can it be prevented?
A4: C-methylation is a known side reaction for phenols because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring.[9]
-
Causality: While O-methylation is typically the kinetically favored pathway, certain conditions can promote C-methylation. These include high temperatures and the use of specific catalysts or solvents that favor reaction at the ring.[10][11] Gas-phase reactions over metal oxide catalysts, for example, are known to produce C-methylated products like o-cresol from phenol.[12][13][14]
-
Solutions:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetone favor O-methylation by solvating the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen.[9]
-
Avoid High Temperatures: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. High temperatures can provide the activation energy needed to overcome the barrier for the less-favored C-alkylation pathway.
-
The following diagram provides a logical workflow for troubleshooting your reaction.
Caption: A troubleshooting workflow for common side reactions.
Data & Reagents
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Reactivity | Typical Conditions | Safety & Handling Considerations |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Very High | Room temp to moderate heat; Base (K₂CO₃, NaOH) | Extremely Toxic & Carcinogenic. [15] Low vapor pressure but dangerous.[15] Handle only in a certified fume hood with appropriate PPE. Quench excess with ammonia. |
| Methyl Iodide (MeI) | CH₃I | High | Room temp; Base (K₂CO₃, NaH) | Toxic & Carcinogenic. [15] Highly volatile.[16] Must be handled in a fume hood. Can be more expensive than DMS. |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Moderate | Higher temps (90-160 °C); Base (K₂CO₃, Cs₂CO₃)[7][17] | "Green" Reagent. [17][18] Low toxicity, biodegradable.[18] Requires more forcing conditions, which can sometimes lead to other side reactions. |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures involving hazardous chemicals, especially dimethyl sulfate and methyl iodide, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Protocol 1: Selective Mono-Methylation to Vanillic/Isovanillic Acid
This protocol aims for mono-methylation by controlling stoichiometry. The resulting product will likely be a mixture that requires purification.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dihydroxybenzoic acid (1.0 eq.) in acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.) to the solution. Stir the suspension vigorously.
-
Methylation: Slowly add dimethyl sulfate (1.05 eq.) dropwise to the suspension over 30 minutes at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (for acetone, ~56 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in water and acidify with HCl to pH ~2. The product will precipitate. The resulting mixture of vanillic and isovanillic acid can then be separated by column chromatography or fractional crystallization.
Protocol 2: Exhaustive Methylation to Veratric Acid
This protocol uses an excess of reagents to drive the reaction to completion.
-
Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzoic acid (1.0 eq.) in DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) or sodium hydroxide (NaOH, 3.0 eq.).
-
Methylation: Add dimethyl sulfate (2.5 eq.) dropwise. An exotherm may be observed.
-
Reaction: Stir the reaction at 50-70 °C for 2-4 hours, or until TLC analysis shows complete conversion to the di-methylated product.
-
Work-up: Cool the mixture, pour it into cold water, and acidify with HCl. The veratric acid will precipitate out.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from an appropriate solvent like ethanol/water to obtain pure veratric acid.
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]
- 6. Protecting_group [chemeurope.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 12. Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid-base and dehydrogenating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Benzoic Acids
Welcome to the technical support center for the Fischer esterification of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Here, we move beyond simple procedural steps to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of benzoic acid has run for the recommended time, but my yield is disappointingly low. What are the primary reasons for this?
A1: Low yields in Fischer esterification are most often traced back to the reaction's equilibrium nature. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] To achieve a high yield, the equilibrium must be shifted toward the products.[3]
Several factors can prevent this shift:
-
Equilibrium Limitations: The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back into the carboxylic acid and alcohol.[1][4] According to Le Chatelier's Principle, to favor product formation, the concentration of products must be minimized or reactants maximized.[3][5]
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial.[6][7] The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9] An inadequate amount of catalyst will result in a slow or stalled reaction.
-
Presence of Water: Starting the reaction with wet reagents or glassware will inhibit the forward reaction from the outset.[1][10] It is critical to use anhydrous reagents and properly dried equipment.
-
Sub-optimal Temperature and Time: The reaction requires sufficient thermal energy to overcome the activation energy barrier.[11] If the reaction is not heated adequately (typically to reflux) or not allowed to run for a sufficient duration, it may not reach equilibrium, resulting in incomplete conversion.[1][12]
Q2: I'm working with a sterically hindered benzoic acid derivative and observing very low conversion. How does steric hindrance impact the reaction, and how can I overcome it?
A2: Steric hindrance significantly slows down the rate of Fischer esterification.[13] Bulky substituents near the carboxylic acid group on the benzoic acid ring, or on the alcohol, can impede the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[13] Primary alcohols are preferred over bulkier secondary or tertiary alcohols for this reason.[13][14]
Strategies to overcome steric hindrance include:
-
Prolonged Reaction Times: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to give the sterically hindered molecules sufficient time to react.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier caused by steric hindrance. Microwave-assisted synthesis, which allows for rapid heating to high temperatures in sealed vessels, can be particularly effective.[15][16]
-
Choice of Catalyst: While sulfuric acid is common, other catalysts may be more effective for hindered substrates. Lewis acids like scandium(III) triflate or specialized solid acid catalysts can sometimes offer improved performance.[7][17]
-
Alternative Esterification Methods: For extremely hindered systems, consider alternative methods like Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, or conversion to an acyl chloride followed by reaction with the alcohol.[7][18]
Troubleshooting Guides
Issue: Significant Amount of Unreacted Benzoic Acid Post-Reaction
If TLC or GC analysis shows a large spot corresponding to your starting benzoic acid, it's a clear indication of incomplete conversion.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low ester yield.
Solutions and Detailed Protocols
1. Shifting the Equilibrium: Driving the Reaction Forward
As the Fischer esterification is an equilibrium-controlled process, actively shifting the equilibrium to the product side is the most effective strategy to increase yield.[19]
-
Using a Large Excess of Alcohol: The most common and straightforward method is to use the alcohol as the solvent, ensuring it is present in a large molar excess (often 4-fold or more).[20][21] This high concentration of a reactant drives the reaction forward.
-
Water Removal: Actively removing the water byproduct as it forms is a highly effective technique.[6][8]
-
Dean-Stark Apparatus: This is the classic method for removing water via azeotropic distillation.[6][22] The reaction is run in a solvent like toluene that forms a low-boiling azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[3]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.[8] Note that their effectiveness can be reduced at higher temperatures, especially in sealed microwave reactions.[16]
-
2. Optimizing Reaction Kinetics
If equilibrium-shifting strategies are in place and the yield is still low, the issue may be kinetic—the reaction is simply too slow.
-
Catalyst Loading: Ensure you are using a catalytic amount of a strong acid. Typical loadings for H₂SO₄ are 1-5 mol%.
-
Temperature and Duration: Most Fischer esterifications are performed at reflux.[10] Ensure your heating mantle or oil bath is set to a temperature that maintains a steady reflux of the alcohol or solvent. For slow reactions, especially with hindered substrates, extending the reflux time from a few hours to 24 hours or more can significantly improve conversion.[22] Kinetic studies have shown reaction rates increase with temperature.[23]
Experimental Protocols
Protocol 1: General Fischer Esterification of Benzoic Acid with Ethanol (Excess Alcohol Method)
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (6.1 g, 0.05 mol).
-
Reagents: Add 20 mL of absolute ethanol (approx. 0.34 mol, ~7-fold excess).
-
Catalyst Addition: While swirling the flask, carefully add 1 mL of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours.[24]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), observing the disappearance of the benzoic acid spot.
Protocol 2: Work-up and Purification
A proper work-up is critical to isolate the ester and remove unreacted acid and the catalyst, preventing product loss.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.[24]
-
Extraction: Add 40 mL of an organic solvent like diethyl ether or dichloromethane to extract the ester.[24]
-
Washing:
-
Wash the organic layer with another 25 mL of water to remove the bulk of the alcohol and acid.
-
Carefully wash the organic layer with 25 mL of 5% sodium bicarbonate (NaHCO₃) solution to remove any unreacted benzoic acid.[1] Caution: CO₂ gas will evolve; vent the separatory funnel frequently.[24]
-
Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution to aid in removing residual water.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude ester.[21][25]
-
Purification: If necessary, purify the ester by vacuum distillation.[24]
Data Presentation
Table 1: Effect of Alcohol on Esterification Yield of 4-Fluoro-3-nitrobenzoic Acid
| Alcohol | Yield (%) | Steric Hindrance |
| Methanol | 77 | Low (Primary) |
| Ethanol | 74 | Low (Primary) |
| Propanol | 83 | Low (Primary) |
| Butanol | 88 | Low (Primary) |
Data adapted from a study on microwave-assisted synthesis, highlighting that primary alcohols generally give good yields.[14][16]
Visualizing the Mechanism
The Fischer esterification proceeds through a series of protonation, nucleophilic attack, and dehydration steps.
Caption: Key steps of the Fischer esterification mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 14. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 15. academicpublishers.org [academicpublishers.org]
- 16. jps.usm.my [jps.usm.my]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
- 20. youtube.com [youtube.com]
- 21. studylib.net [studylib.net]
- 22. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 23. researchgate.net [researchgate.net]
- 24. personal.tcu.edu [personal.tcu.edu]
- 25. youtube.com [youtube.com]
Technical Support Center: A Guide to Purifying Methyl 3,4-dimethoxybenzoate
Welcome to the technical support hub for researchers working with Methyl 3,4-dimethoxybenzoate (also known as Methyl veratrate). As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, its purity is paramount to the success of downstream applications.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth, field-proven answers and protocols to address the common purification challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you toward the best purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is largely dictated by its synthesis method, most commonly the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol.[3][4][5]
The primary impurities include:
-
Unreacted Starting Material: 3,4-dimethoxybenzoic acid is the most common impurity, arising from the incomplete conversion or equilibrium nature of the esterification reaction.[6][7]
-
Residual Reagents: Traces of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and the alcohol (methanol) may be present.[6][7]
-
Water: As a byproduct of the esterification reaction, water can remain in the crude product and, if not removed, can shift the equilibrium back towards the starting materials during storage or workup.[4][7]
-
Hydrolysis Product: The ester can hydrolyze back to 3,4-dimethoxybenzoic acid if exposed to acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.[7][8]
Q2: I have my crude product. What is the first analytical step to assess its purity?
Thin-Layer Chromatography (TLC) is the most efficient initial step. It is a rapid and inexpensive method to visualize the number of components in your sample and gauge the polarity of the impurities relative to the desired product.[9][10]
-
Expert Insight: Use a solvent system like 7:3 Hexane:Ethyl Acetate on a silica gel plate. The less polar product, this compound, will have a higher Rf value, while the more polar acidic starting material will have a lower Rf value (closer to the baseline). This initial analysis directly informs your choice of purification strategy.
Q3: Which purification method—Extraction, Recrystallization, or Chromatography—is right for me?
The optimal method depends on the nature and quantity of the impurities identified by your initial analysis (e.g., TLC).
-
For removing acidic starting material: An acid-base extraction is exceptionally effective and the recommended first-line approach.[11][12][13] It selectively removes the acidic impurity into an aqueous layer, leaving the neutral ester product in the organic layer.
-
For removing minor impurities and achieving high crystallinity: Recrystallization is ideal if your product is already relatively pure (>90%) and contains small amounts of soluble or insoluble impurities.[9]
-
For complex mixtures or very high purity requirements: Column chromatography offers the highest resolving power and is the most versatile method for separating compounds with similar polarities.[10][14]
Below is a decision tree to help guide your choice:
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during purification in a problem/solution format.
Issue 1: My NMR/TLC shows significant starting material (3,4-dimethoxybenzoic acid).
-
Symptom: On a TLC plate (silica, 7:3 Hexane:EtOAc), you observe a spot with a low Rf value in addition to your product spot. In the ¹H NMR, you see a broad singlet far downfield (>10 ppm) characteristic of a carboxylic acid proton.
-
Causality: This is a classic case of an incomplete Fischer esterification reaction.[6] The equilibrium between the acid, alcohol, ester, and water was not sufficiently driven towards the product side.[7]
-
Solution: Acid-Base Extraction. This is the most targeted and efficient way to solve this problem. By dissolving your crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), you convert the acidic impurity into its water-soluble salt form, which is then washed away.[6][11][12]
Issue 2: My isolated product is a discolored oil or waxy solid, not a white crystalline powder.
-
Symptom: The product does not solidify upon solvent removal or appears yellow/brown. The melting point is broad and significantly lower than the literature value (59-63 °C).[15]
-
Causality: This can be caused by several factors:
-
Residual Solvent: Incomplete removal of high-boiling point solvents (like toluene, if used) can leave an oily residue.
-
Colored Impurities: Minor side products or degradation from excessive heat during the reaction can cause discoloration.[9]
-
Low Purity: A high concentration of various impurities will depress the melting point and inhibit proper crystal lattice formation.
-
-
Solution: Recrystallization with Activated Carbon Treatment.
-
Decolorize: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol). Add a very small amount (spatula tip) of activated carbon to the hot solution.[9]
-
Hot Filter: Gently heat the mixture for a few minutes and then perform a hot gravity filtration to remove the carbon (and the adsorbed colored impurities).[9]
-
Crystallize: Allow the hot, clear filtrate to cool slowly to induce crystallization.[16] This process will selectively form crystals of the pure compound, leaving the remaining impurities in the mother liquor.
-
Issue 3: I'm getting poor separation during column chromatography.
-
Symptom: TLC analysis of collected fractions shows that the product and impurities are eluting together (co-elution).
-
Causality:
-
Incorrect Solvent System: The polarity of your eluent is not optimized to differentiate between the components.[10] If the eluent is too polar, all components will travel quickly down the column together. If it's not polar enough, everything will remain at the top.[10]
-
Column Overloading: Too much sample was loaded relative to the amount of silica gel.[9]
-
Poor Column Packing: Channeling or cracks in the silica bed prevent uniform flow of the solvent.
-
-
Solution: Systematic Optimization.
-
Optimize Eluent with TLC: First, find a solvent system on a TLC plate that gives good separation between your product spot and the impurity spots (an ideal Rf for the product is ~0.3-0.4).
-
Use Gradient Elution: Start eluting the column with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3, then 1:1).[9][10] This will elute less polar impurities first, followed by your product, and finally the more polar impurities.
-
Check Sample Load: A general rule is to use a ratio of at least 30:1 of silica gel to crude product by weight (e.g., 30g silica for 1g crude).[9]
-
Issue 4: My product won't crystallize out of the recrystallization solvent.
-
Symptom: After cooling the solution, the product either remains dissolved or separates as an oil ("oiling out").
-
Causality:
-
Too Much Solvent: The solution is not saturated, so the compound's solubility limit is not reached even at low temperatures.[10]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even when cold.
-
Supersaturation/Rapid Cooling: The solution is cooled too quickly, preventing the formation of a crystal nucleation site.
-
-
Solution: Induce Crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[10] The microscopic imperfections on the glass can provide a surface for crystals to begin forming.
-
Seed: If you have a tiny crystal of pure product, add it to the cooled solution to act as a template for crystal growth.
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Part 3: Key Experimental Protocols
These are detailed, step-by-step methodologies for the essential purification techniques.
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove acidic impurities, primarily the 3,4-dimethoxybenzoic acid starting material.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel, invert, and open the stopcock to vent the pressure from CO₂ evolution. Shake gently with frequent venting.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break any emulsions.[6][12]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[13]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Protocol 2: Purification via Recrystallization
This protocol is for obtaining a highly pure, crystalline final product. A methanol/water solvent system is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol, just enough to fully dissolve the solid at the boiling point.[9] Work on a hot plate and add the solvent in small portions.[17]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[16]
-
Induce Saturation: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[16] Then, add a drop or two of hot methanol to make it clear again. This ensures the solution is saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][17]
-
Washing: Wash the crystals on the filter paper with a small amount of cold methanol/water mixture to rinse away any remaining soluble impurities.[10][17]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Part 4: Data Presentation
This table summarizes key analytical data to help you verify the identity and purity of your this compound.
| Parameter | Expected Value | Rationale & Comments |
| Appearance | White to off-white crystalline solid | A significant deviation (e.g., brown oil) indicates high levels of impurities.[9][15] |
| Melting Point | 59-63 °C | A sharp melting point within this range is a strong indicator of high purity. Impurities cause depression and broadening of the melting point.[1][15] |
| TLC Rf Value | ~0.5 - 0.6 | On silica gel with 7:3 Hexane:Ethyl Acetate. The starting acid will have a much lower Rf (~0.1-0.2). |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H), ~6.9 (d, 1H), ~3.9 (s, 3H, -COOCH₃), ~3.9 (s, 6H, two -OCH₃) | The absence of a broad peak >10 ppm confirms the removal of the carboxylic acid impurity.[9][18] |
| HPLC | Single major peak | Using a C18 reverse-phase column with a water/acetonitrile gradient, the pure compound should show one primary peak.[19][20] |
Part 5: References
-
Benchchem. (n.d.). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. Retrieved from Google Search.
-
Benchchem. (n.d.). Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Google Search.
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from Google Search.
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Google Search.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Google Search.
-
Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity. Retrieved from Google Search.
-
Benchchem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Google Search.
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from Google Search.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Google Search.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. Retrieved from Google Search.
-
Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from Google Search.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
University of Zululand. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Retrieved from Google Search.
-
LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (2025, November 19). The Versatile Chemical Intermediate: 3,4-Dimethoxybenzoic Acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Scent.vn. (n.d.). This compound (CAS 2150-38-1). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--
-
Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid. Retrieved from Google Search.
-
FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Veratric Acid. PubChem Compound Database. Retrieved from --INVALID-LINK--
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. p.urbanpro.com [p.urbanpro.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 2150-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. youtube.com [youtube.com]
- 18. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Stability and Storage of Substituted Methyl Benzoates
Welcome to the Technical Support Center for substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and storing these critical chemical compounds. Ensuring the stability of substituted methyl benzoates is paramount for the integrity and reproducibility of your experimental results and the quality of pharmaceutical products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of substituted methyl benzoates.
Q1: What are the ideal storage conditions for substituted methyl benzoates?
A1: Substituted methyl benzoates should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep them in tightly sealed, original containers to prevent exposure to moisture and air.[3][4] Storage areas should be free from ignition sources, and these compounds should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] For long-term stability, protection from light is also recommended.
Q2: What are the primary degradation pathways for substituted methyl benzoates?
A2: The two most common degradation pathways for substituted methyl benzoates are hydrolysis and photodegradation.
-
Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by either acids or bases, to form the corresponding benzoic acid and methanol.[5][6][7] Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic esters.[9][10] This can lead to complex reactions, including cleavage of the aromatic ring or reactions involving the ester group.
Oxidation is another potential degradation pathway, especially for derivatives with substituents that are susceptible to oxidation.[]
Q3: How do substituents on the benzene ring affect the stability of methyl benzoates?
A3: Substituents can significantly influence the stability of the methyl benzoate molecule in two main ways:
-
Electronic Effects on the Ester Group: Electron-withdrawing groups (e.g., -NO₂) attached to the benzene ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis.[12][13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down hydrolysis.
-
Electronic Effects on the Aromatic Ring: Electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution, making it less reactive in that regard.[12][13][14] Electron-donating groups activate the ring, making it more susceptible to electrophilic attack.
Q4: How can I detect degradation in my sample of substituted methyl benzoate?
A4: Several analytical techniques can be employed to detect and quantify degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products.[][15][16] A typical reverse-phase HPLC method can be developed to monitor the appearance of new peaks corresponding to degradants.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products and for quantitative analysis (qNMR).[][15][19]
The appearance of unexpected peaks in your chromatogram or new signals in your NMR spectrum are indicators of sample degradation.[19]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with substituted methyl benzoates.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis | Hydrolysis: The sample may have been exposed to moisture or acidic/basic conditions. | 1. Verify Solvent Purity: Ensure that all solvents used for sample preparation and analysis are anhydrous and free from acidic or basic contaminants. 2. Control pH: If working with aqueous solutions, buffer the system to a neutral pH if the compound's stability allows. 3. Proper Storage: Re-evaluate your storage conditions. Ensure containers are tightly sealed and stored in a desiccator if necessary.[3][4] |
| Photodegradation: The sample may have been exposed to light. | 1. Use Amber Vials: Store and handle samples in amber or light-blocking containers. 2. Minimize Light Exposure: During experiments, protect the sample from direct light sources. | |
| Change in physical appearance (e.g., color change, precipitation) | Formation of Degradation Products: The precipitate could be the less soluble carboxylic acid formed from hydrolysis. Color change may indicate oxidation or other complex degradation pathways. | 1. Isolate and Identify: If a precipitate forms, isolate it and analyze it (e.g., by NMR, IR, or melting point) to confirm if it is the corresponding benzoic acid. 2. Forced Degradation Study: Conduct a controlled forced degradation study (see Section 3) to identify potential degradation products and their characteristics.[20][21] |
| Inconsistent experimental results or loss of potency | Degradation of the active compound. | 1. Quantitative Analysis: Use a validated quantitative method (e.g., HPLC with a calibration curve) to determine the purity of your starting material before each experiment. 2. Stability Indicating Method: Develop and validate a stability-indicating analytical method that can separate the intact drug from its degradation products.[22] |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of a substituted methyl benzoate.[21] This involves subjecting the compound to stress conditions to accelerate degradation.[23]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of the substituted methyl benzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[23]
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).[23]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently for a specified time.[23]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80-100°C).[23]
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[23]
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Methodology:
-
Column Selection: A C18 reverse-phase column is a good starting point.[15]
-
Mobile Phase Selection: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[15]
-
Method Optimization:
-
Run a gradient elution to separate all components from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradant peaks.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Section 4: Visualizing Degradation Pathways and Workflows
Hydrolysis of Methyl Benzoate
Caption: Generalized pathway for the acid or base-catalyzed hydrolysis of a substituted methyl benzoate.
Forced Degradation Experimental Workflow
Caption: A workflow diagram for conducting forced degradation studies on substituted methyl benzoates.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 10. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Mass Spectrometry Data for Methyl 3,4-dimethoxybenzoate
Welcome to the technical support guide for the mass spectrometric analysis of Methyl 3,4-dimethoxybenzoate (also known as Methyl veratrate). This document is designed for researchers, chemists, and drug development professionals who utilize mass spectrometry for compound identification and characterization. Here, we address common questions and troubleshooting scenarios encountered during the analysis of this compound, providing in-depth explanations grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound in Electron Ionization (EI) Mass Spectrometry?
A1: The molecular formula for this compound is C₁₀H₁₂O₄.[1][2] Its calculated molecular weight is approximately 196.20 g/mol .[1][2][3] Therefore, in an EI mass spectrum, you should look for the molecular ion peak (M⁺˙), a radical cation, at a mass-to-charge ratio (m/z) of 196.
The presence of a prominent aromatic ring generally stabilizes the molecular ion, making it readily observable in the spectrum.[4][5] The initial ionization event involves the removal of a single electron, typically from a non-bonding orbital on one of the oxygen atoms, to generate the [C₁₀H₁₂O₄]⁺˙ ion.
Q2: What are the primary fragmentation pathways and major fragment ions for this compound?
A2: The fragmentation of this compound is characteristic of aromatic esters.[5] The most significant cleavages occur at the ester functional group, driven by the formation of stable fragment ions. The key fragments are summarized in the table below, followed by a detailed mechanistic explanation.
| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical | Relative Intensity (Approx.) |
| 196 | [C₁₀H₁₂O₄]⁺˙ | - | Moderate |
| 165 | [C₉H₉O₃]⁺ | •OCH₃ or •CH₃O | Base Peak (100%) |
| 137 | [C₈H₉O₂]⁺ | CO | Low |
| 107 | [C₇H₇O]⁺ | CO | Low |
| 77 | [C₆H₅]⁺ | CO | Low |
Note: Relative intensities are based on typical EI spectra and can vary slightly with instrument conditions.
The primary fragmentation event is an alpha-cleavage, which involves the loss of the methoxy group from the ester moiety. This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion.
Below is a diagram illustrating the main fragmentation pathway.
Caption: Primary fragmentation of this compound.
Q3: Why is the peak at m/z 165 the base peak in the spectrum?
A3: The peak at m/z 165, corresponding to the [C₉H₉O₃]⁺ ion, is the most abundant fragment (the base peak) due to its exceptional stability. This ion is a 3,4-dimethoxybenzoyl acylium ion. Its formation from the molecular ion (m/z 196) involves the loss of a methoxy radical (•OCH₃) from the ester group.
The high stability of the acylium ion arises from two key factors:
-
Resonance Stabilization: The positive charge is delocalized across the carbonyl carbon and the adjacent oxygen atom.
-
Aromatic System: The attached aromatic ring further contributes to the delocalization and stability of the positive charge.
This cleavage is a classic example of fragmentation in aromatic esters, where the loss of the alkoxy group (•OR) from the ester functionality is a dominant process.[5]
Q4: I see a smaller peak at m/z 137. What fragmentation event does this represent?
A4: The peak at m/z 137 results from the further fragmentation of the base peak ion (m/z 165). This occurs through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions.
[C₉H₉O₃]⁺ (m/z 165) → [C₈H₉O₂]⁺ (m/z 137) + CO
This subsequent fragmentation is a well-documented process in the mass spectrometry of aromatic carbonyl compounds. The resulting ion at m/z 137 can undergo further rearrangements and fragmentation to produce smaller ions, such as those observed at m/z 107 and 77, through sequential losses involving the methoxy groups and the aromatic ring structure itself.
Troubleshooting Guide
Q5: I am not observing the molecular ion peak at m/z 196. What could be the issue?
A5: While the molecular ion for this compound is typically stable, its absence or low intensity can occur.[5] Here are several potential causes and troubleshooting steps:
-
Excessive Ionization Energy: The standard 70 eV used in EI-MS can sometimes be too energetic for a molecule, causing it to fragment completely before detection.
-
Solution: If your instrument allows, try reducing the ionization energy (e.g., to 20-30 eV). This "softer" ionization can enhance the molecular ion peak relative to the fragments.
-
-
Ion Source Temperature: An excessively hot ion source can induce thermal degradation of the analyte before ionization.
-
Solution: Check the ion source temperature settings. For a semi-volatile compound like this, a source temperature of 200-230 °C is usually sufficient. Consult your instrument's manual for optimal ranges.
-
-
Analyte Purity: The sample may not be this compound or could be contaminated.
-
Solution: Verify the purity of your standard using another analytical technique (e.g., NMR, HPLC). Run a solvent blank to check for background interferences.[6]
-
Q6: My mass accuracy is poor, and observed m/z values are shifted. How can I resolve this?
A6: Poor mass accuracy is a common issue that compromises confident compound identification.[7] A systematic approach can quickly identify the source of the problem.
Caption: Troubleshooting workflow for mass accuracy problems.
Detailed Steps:
-
Mass Calibration: The most frequent cause of mass inaccuracy is a drifted calibration.[7] Run your instrument's tuning and calibration routine using the appropriate calibration standard (e.g., PFTBA). It is good practice to recalibrate the mass spectrometer regularly.[8]
-
Check Calibrant: Ensure that the calibration compound reservoir is sufficiently full and that the compound has not expired or degraded.
-
Source Contamination: A contaminated ion source can lead to distorted electric fields, affecting ion trajectories and mass assignment. Follow the manufacturer's procedure for cleaning the ion source components (e.g., lens stack, repeller).[6]
-
Instrument Stability: Verify that the temperatures of the GC oven, transfer line, and MS source are stable and have reached their setpoints. Fluctuations can affect instrument performance.
Experimental Protocol
Q7: Can you provide a standard protocol for analyzing this compound using GC-MS?
A7: Certainly. This protocol provides a general starting point for GC-MS analysis. Optimization may be required based on your specific instrumentation and analytical goals.
Objective: To obtain a clean, identifiable mass spectrum of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
- Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can lead to column overload and source contamination.[7]
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Prevents column overload. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization. |
| Split Ratio | 50:1 | For a 10 µg/mL solution; adjust as needed for sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column suitable for aromatic compounds. |
| Oven Program | Initial 100 °C, hold 1 min; ramp 10 °C/min to 280 °C, hold 5 min | Provides good separation from solvent and impurities. |
| Mass Spectrometer (MS) | ||
| Transfer Line Temp | 280 °C | Prevents cold spots and sample condensation. |
| Ion Source Temp | 230 °C | Balances volatilization with minimizing thermal degradation. |
| Quadrupole Temp | 150 °C | Standard setting for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for library matching. |
| Mass Scan Range | m/z 40 - 400 | Covers the molecular ion and expected fragments. |
| Solvent Delay | 3-4 minutes | Prevents the massive solvent peak from entering the MS. |
3. Data Acquisition & Analysis:
- Inject a solvent blank first to ensure system cleanliness.
- Inject the prepared sample.
- Identify the chromatographic peak for this compound.
- Extract the mass spectrum from the apex of the peak.
- Analyze the spectrum, identifying the molecular ion and key fragments as described in this guide. Compare the acquired spectrum to a reference library like NIST for confirmation.[1]
References
- 1. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. whitman.edu [whitman.edu]
- 6. agilent.com [agilent.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Resolving Overlapping Peaks in NMR of Dimethoxybenzoates
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of dimethoxybenzoates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of signal overlap when characterizing these important chemical entities. Benzoic acid esters are crucial building blocks in drug discovery and other industries, but their NMR spectra, particularly those of di-substituted isomers, can be notoriously difficult to interpret due to crowding in the aromatic and methoxy regions.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions to help you systematically diagnose and resolve these issues, ensuring accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my dimethoxybenzoate give such a complex, overlapping spectrum?
A: The chemical shifts of protons on a benzene ring are highly sensitive to the electronic effects (both resonance and inductive) and spatial arrangement of substituents. In dimethoxybenzoates, the ester and two methoxy groups exert strong and often opposing influences on the electron density of the aromatic ring. This can cause the chemical shifts of the remaining aromatic protons to fall within a very narrow range (typically δ 6.5-8.0 ppm), leading to significant signal overlap and complex second-order coupling patterns that are difficult to interpret from a simple 1D ¹H NMR spectrum.[3]
Q2: My two methoxy singlets are overlapping or are very close. Is this normal?
A: Yes, this is a very common observation. The chemical environment of the two methoxy groups can be quite similar, especially in isomers like 2,3- or 3,4-dimethoxybenzoate. This similarity results in their ¹H NMR signals (singlets, as they have no adjacent protons to couple with) appearing at very close chemical shifts. In some cases, they may even overlap completely, appearing as a single peak with an integration of 6H. This phenomenon complicates the initial assessment of whether two distinct methoxy groups are present.
Q3: I'm faced with an unresolved spectrum. What is the quickest and simplest first step to try and resolve overlapping signals?
A: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[4][5][6] Changing the solvent can alter the chemical shifts of your compound's protons due to varying solute-solvent interactions.[7] Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly effective for resolving aromatic signals through a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[8] These solvents can induce significant changes in chemical shifts, often "un-sticking" overlapping multiplets.[5][8]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing detailed, field-proven solutions.
Issue 1: The Aromatic Region (δ 6.5-8.0 ppm) is Crowded and Uninterpretable.
Your 1D ¹H NMR spectrum shows a cluster of multiplets in the aromatic region, making it impossible to determine coupling patterns or assign specific protons.
Solution 1.1: Systematically Vary the NMR Solvent
The causality behind this technique lies in altering the magnetic environment of the analyte. Aromatic solvents, due to their own ring currents, interact with polar sites on the solute molecule, inducing differential shifts in nearby protons.[9] This can dramatically change the appearance of the spectrum and resolve overlap.[8]
-
Sample Preparation : Prepare separate, identically concentrated solutions of your dimethoxybenzoate (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents.[5] Common choices are CDCl₃, Benzene-d₆, Acetone-d₆, and DMSO-d₆.
-
Internal Standard : Add a consistent internal standard like tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.
-
NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, etc.).
-
Data Analysis : Compare the aromatic regions of the spectra. Look for the solvent that provides the best dispersion and simplifies the coupling patterns.
Table 1: Hypothetical ¹H NMR chemical shift data for a 2,5-dimethoxybenzoate in different solvents, demonstrating the potential for peak resolution.
| Proton | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in Benzene-d₆ | Observation |
| H-3 | 7.35 (d) | 7.15 (d) | Upfield shift, better separation from H-4 |
| H-4 | 7.10 (dd) | 6.80 (dd) | Significant upfield shift |
| H-6 | 7.05 (d) | 6.95 (d) | Minor shift, but potentially resolved from H-4 |
Solution 1.2: Employ 2D Homonuclear Correlation Spectroscopy (COSY)
If changing the solvent is insufficient, the next logical step is a 2D NMR experiment.[4][10] A COSY (Correlation Spectroscopy) experiment is the workhorse for this task. It generates a 2D map showing which protons are coupled to each other (typically through 2-3 bonds).[11][12] This allows you to trace the connectivity of the aromatic spin system, even if the signals are overlapping in the 1D spectrum.
Caption: Using 2D COSY to resolve overlapping 1D signals.
Issue 2: Methoxy Signals (δ 3.5-4.0 ppm) are Overlapping or Ambiguous.
You observe a single peak integrating to 6H in the methoxy region, or two singlets that are too close to confidently assign. This prevents you from confirming the presence of two distinct methoxy groups and assigning them to their respective positions on the ring.
Solution 2.1: Use Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule (like the ester and ether oxygens).[13] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[13] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, often resolving overlapping signals.[9][14] Europium complexes typically cause downfield shifts.[14]
-
Sample Preparation : Prepare a solution of your dimethoxybenzoate in a dry, aprotic deuterated solvent (e.g., CDCl₃). Anhydrous conditions are critical as water can compete for coordination to the LSR.
-
Initial Spectrum : Acquire a standard 1D ¹H NMR spectrum to serve as a reference (0 equivalents of LSR).
-
Incremental Addition : Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) to the NMR tube. A good starting point is ~0.1 molar equivalents.
-
Acquire and Analyze : Shake the tube well to ensure mixing and acquire another ¹H NMR spectrum. Observe the changes in chemical shifts. The protons closest to the binding sites will shift the most.
-
Repeat : Continue adding small increments of the LSR and acquiring spectra until sufficient peak separation is achieved. The two methoxy singlets should shift by different amounts, leading to their resolution.
Solution 2.2: Employ 2D Heteronuclear Correlation (HSQC & HMBC)
The most definitive way to resolve and assign methoxy groups is through 2D heteronuclear NMR.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton to the carbon it is directly attached to.[10] Since the ¹³C chemical shifts of the two methoxy carbons will almost certainly be different, the HSQC spectrum will show two distinct cross-peaks, even if the proton signals overlap. Each cross-peak will have the ¹H chemical shift on one axis and the ¹³C chemical shift on the other, effectively resolving the proton overlap.[4][15]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over 2-3 bonds.[12][16] By observing the correlation from a methoxy proton singlet to a specific carbon in the aromatic ring, you can unambiguously assign that methoxy group to its position. For example, a methoxy group at C-2 will show an HMBC correlation to C-2 of the ring.
Issue 3: Complete Structural Ambiguity - I Cannot Confirm the Isomeric Substitution Pattern.
You have a dimethoxybenzoate sample, but 1D NMR is insufficient to distinguish between possible isomers (e.g., 2,5- vs. 2,6- vs. 3,5-).
Solution 3.1: A Comprehensive 2D NMR Workflow
A combination of 2D NMR experiments is required for de novo structure elucidation. This workflow provides a self-validating system where data from one experiment confirms the interpretation of another.
Table 2: Summary of 2D NMR experiments for the structural elucidation of dimethoxybenzoates.
| Experiment | Information Provided | Primary Use in Resolving Ambiguity |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Establishes the connectivity of aromatic protons (e.g., which protons are adjacent).[17] |
| HSQC | One-bond ¹H-¹³C correlations. | Resolves overlapping ¹H signals based on the attached ¹³C shift; assigns protons to their carbons.[17][18] |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Connects the methoxy groups to the ring; confirms the substitution pattern by linking protons to quaternary (non-protonated) carbons.[17] |
| NOESY | Through-space ¹H-¹H correlations. | Confirms spatial proximity. For example, can show a correlation between a methoxy group's protons and an ortho-aromatic proton. |
Caption: Workflow for structure elucidation using 2D NMR.
By systematically applying these techniques, researchers can overcome the inherent challenges of signal overlap in the NMR spectra of dimethoxybenzoates, leading to confident and accurate structural assignments.
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. benchchem.com [benchchem.com]
- 18. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Optimization of Reaction Conditions for Veratric Acid Esterification
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the esterification of veratric acid. Here, we address common experimental challenges with scientifically grounded explanations and actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the esterification of veratric acid, providing explanations for the underlying causes and offering practical solutions.
Q1: My veratric acid esterification is showing low or no yield. What are the likely causes and how can I improve it?
A1: Low conversion in esterification reactions is a frequent challenge and can stem from several factors related to reaction equilibrium, catalyst activity, and reagent purity.
-
Reversible Reaction & Water Removal: Fischer esterification is a reversible reaction where water is a byproduct.[1] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1]
-
Solution: Employ methods to continuously remove water as it is formed. A Dean-Stark apparatus is highly effective for this when using a solvent that forms an azeotrope with water, such as toluene.[1][2] Alternatively, adding a dehydrating agent like molecular sieves or anhydrous sodium sulfate can be effective.[1]
-
-
Catalyst Issues: An acid catalyst is essential to protonate the carbonyl oxygen of veratric acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.[1]
-
Reaction Temperature and Duration: Esterification reactions are often slow at room temperature and require heating to proceed at a reasonable rate.[1]
-
Solution:
-
Heating the reaction mixture to reflux is a standard procedure to increase the reaction rate.[1][4] The optimal temperature will depend on the solvent and alcohol used, but typically ranges from 80-140°C.[2][3]
-
Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the point at which the reaction has reached completion and to avoid potential side reactions from prolonged heating.
-
-
-
Reagent Purity: The purity of both veratric acid and the alcohol is critical. Impurities can interfere with the reaction or introduce side reactions.
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Side reactions can compete with the desired esterification, leading to a complex product mixture and reduced yield. The nature of the byproducts depends on the specific reaction conditions.
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene can be a significant side reaction, especially at higher temperatures.[1]
-
Solution:
-
Carefully control the reaction temperature.
-
Consider using a milder catalyst.
-
If possible, use a primary alcohol, which is less prone to dehydration.
-
-
-
Ether Formation: Under acidic conditions, two molecules of the alcohol can react to form an ether, another common side reaction.
-
Solution:
-
Using an excess of the carboxylic acid relative to the alcohol can help to favor the esterification reaction.
-
Optimizing the reaction temperature and catalyst concentration can also minimize ether formation.
-
-
Q3: The purification of my veratric acid ester is proving difficult. What is the best approach for isolation and purification?
A3: Effective purification is crucial to obtain a high-purity final product. The strategy will depend on the properties of the specific ester you have synthesized.
-
Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used a strong acid catalyst like sulfuric acid, it needs to be neutralized. Carefully add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture until the effervescence ceases.[4] This will also neutralize any unreacted veratric acid, converting it to its water-soluble sodium salt.[4]
-
Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, you should observe two distinct layers. If not, you will need to add a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to extract the ester.[8]
-
Separate the organic layer, which contains your ester. The aqueous layer will contain the salt of the unreacted carboxylic acid, excess alcohol (if it's water-soluble), and the neutralized catalyst.[4]
-
Wash the organic layer with water and then with brine (a saturated NaCl solution) to remove any remaining water-soluble impurities.
-
-
Final Purification:
-
Distillation: If your ester is volatile and has a significantly different boiling point from any remaining impurities, distillation is an effective purification method.[4]
-
Column Chromatography: For non-volatile esters or for removing impurities with similar boiling points, column chromatography is the preferred method.[2] The choice of solvent system (eluent) will depend on the polarity of your ester.
-
Q4: How do I choose the right solvent for my veratric acid esterification?
A4: The choice of solvent can significantly impact the reaction rate and equilibrium position.
-
Polarity: The solubility of veratric acid is generally higher in organic solvents than in water.[9] Solvents like toluene are often used as they can form an azeotrope with the water produced during the reaction, facilitating its removal with a Dean-Stark apparatus.[2]
-
Reactivity: The solvent should be inert under the reaction conditions. For example, while alcohols are reactants, using an excess of the reactant alcohol as the solvent is a common and effective strategy.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure. A solvent with a higher boiling point allows for a higher reaction temperature, which can increase the reaction rate.
Section 2: Experimental Protocols & Data
This section provides a standardized protocol for a typical veratric acid esterification and presents key data in a structured format.
Standard Protocol for Methyl Veratrate Synthesis
This protocol details a common laboratory-scale synthesis of methyl 3,4-dimethoxybenzoate (methyl veratrate).
Materials:
-
Veratric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve veratric acid in an excess of methanol. A common molar ratio is 1:10 to 1:20 (veratric acid to methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the veratric acid).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted veratric acid.
-
Remove the excess methanol using a rotary evaporator.
-
Add ethyl acetate and water to the residue and transfer the mixture to a separatory funnel.
-
Separate the organic layer, then wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl veratrate.
-
Purify the crude product by column chromatography or distillation as needed.
Table 1: Comparison of Catalysts for Veratric Acid Esterification
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-5 mol%, reflux | High activity, low cost | Corrosive, difficult to remove, can cause side reactions |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 1-5 mol%, reflux | Solid, easier to handle than H₂SO₄ | Corrosive, requires neutralization |
| Amberlyst-15 | Heterogeneous | 5-15 wt%, 80-120°C | Reusable, non-corrosive, easy to separate | Lower activity than homogeneous catalysts, potential for diffusion limitations[3] |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Room temp to 45°C[10] | Mild conditions, high yield[10] | Forms dicyclohexylurea (DCU) byproduct which must be filtered off, potential allergen |
Section 3: Visualizing the Workflow
The following diagrams illustrate the key processes involved in veratric acid esterification.
Diagram 1: General Fischer Esterification Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Veratric acid, 4-iodobutyl ester | 69788-70-1 | Benchchem [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. scienceready.com.au [scienceready.com.au]
- 5. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]
- 6. CN101092351A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 7. CN102408330A - Preparation process of veratric acid - Google Patents [patents.google.com]
- 8. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 10. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the Purity Assessment of Synthetic Methyl 3,4-dimethoxybenzoate
Introduction: The Critical Role of Purity for a Versatile Synthetic Intermediate
Methyl 3,4-dimethoxybenzoate (also known as Methyl veratrate) is a key building block in organic synthesis, serving as a precursor for various pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring a substituted benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including tyrosinase inhibitors and the drug Gefitinib.[1][3] Given its role in drug development, the purity of synthetic this compound is not merely a quality metric; it is a critical parameter that directly impacts the safety, efficacy, and regulatory compliance of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical validation and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[4][5]
Anticipating the Analytes: Common Impurities in Synthesis
A robust purity assessment begins with a scientific understanding of the synthetic route and the potential impurities that may arise.[6] The synthesis of this compound typically involves the esterification of veratric acid with methanol.[7] Alternative routes may start from precursors like gallic acid.[8]
Based on these pathways, likely organic impurities include:
-
Starting Materials: Unreacted veratric acid.
-
By-products: Compounds formed from side reactions during esterification.
-
Intermediates: Incomplete methylation products if starting from hydroxylated precursors.[9]
-
Degradation Products: Impurities formed during manufacturing or storage.[6]
-
Reagents, Ligands, and Catalysts: Traces of reagents used in the synthesis.[10]
The objective of our analytical strategy is to develop methods capable of separating, identifying, and quantifying these potential impurities with high confidence.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone for quantitative purity analysis in the pharmaceutical industry.[11][12] Its exceptional precision, accuracy, and high throughput make it the preferred method for determining the assay of the main component and quantifying known and unknown impurities.
The Causality Behind the Choice: We choose RP-HPLC because the polarity of this compound and its likely impurities (e.g., the more polar veratric acid) is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[13] UV detection is effective as the aromatic ring provides strong chromophores, allowing for sensitive detection around 270 nm.[12]
Workflow for HPLC Purity Determination
Caption: HPLC workflow from preparation to final report.
Experimental Protocol: HPLC Purity Assay
This protocol is designed as a self-validating system by incorporating a system suitability test, which ensures the chromatographic system is performing adequately before sample analysis.[13]
-
Materials & Reagents:
-
This compound Reference Standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade Acetonitrile (ACN) and Water
-
Formic Acid (HCOOH, ≥98%)
-
0.45 µm syringe filters
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm[12]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.[13]
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.
-
Blank Solution: Use the 50:50 (v/v) diluent.
-
-
Procedure & System Suitability:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.
-
Perform five replicate injections of the Standard Solution.
-
Trustworthiness Check: The system is deemed suitable if the relative standard deviation (RSD) for the peak area of this compound is less than 2.0%.[13]
-
Inject the Blank Solution to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
-
Calculation:
-
Purity is calculated using the area normalization method. This assumes all impurities have a similar UV response factor, which is a common and accepted practice for purity assays when impurity standards are not available.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
II. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is an exceptionally powerful technique that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[12] It is the ideal choice for identifying volatile and semi-volatile organic impurities and residual solvents.
The Causality Behind the Choice: this compound is sufficiently volatile and thermally stable to be analyzed by GC without derivatization.[14][15] The mass spectrometer provides molecular weight information and a unique fragmentation pattern for the parent compound and any separated impurities. This fragmentation "fingerprint" can be compared against spectral libraries (like NIST) for positive identification.[16]
Workflow for GC-MS Impurity Identification
Caption: GC-MS workflow for impurity identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Materials & Reagents:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
-
Instrumental Conditions:
-
GC Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C[12]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 500[17]
-
-
-
Solution Preparation:
-
Sample Solution: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen volatile solvent.
-
-
Procedure:
-
Inject 1 µL of the Sample Solution into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Trustworthiness Check: The resulting Total Ion Chromatogram (TIC) shows the separation of components over time. The mass spectrum for the main peak should match the known spectrum for this compound (Molecular Ion m/z 196).[16]
-
For each additional peak in the chromatogram, extract the corresponding mass spectrum.
-
Perform a library search against the NIST/Wiley spectral database to identify the impurity. The quality of the match is a key indicator of the impurity's identity.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for absolute structural elucidation.[17] While often considered lower throughput, its utility in purity assessment, particularly through Quantitative NMR (qNMR), is immense. It provides direct, structure-specific information that is complementary to chromatographic techniques.
The Causality Behind the Choice: ¹H NMR provides a unique set of signals corresponding to every proton in the molecule. The purity can be assessed by comparing the integral of signals from the main compound to those of extraneous signals from impurities.[9][18] Unlike chromatography, which relies on response factors (e.g., UV absorbance), the signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method for quantification when a certified internal standard is used.
Experimental Protocol: ¹H NMR for Purity Verification
-
Materials & Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
-
Instrumental Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Pulse Sequence: Standard proton pulse sequence (e.g., zg30)
-
Relaxation Delay (D1): A longer delay (e.g., 5-10 seconds) is crucial for accurate integration and quantification.[17]
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Procedure & Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Trustworthiness Check: Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Identify the characteristic peaks for this compound. Based on published data, these are approximately:
-
~7.5-7.7 ppm (aromatic protons)
-
~6.9 ppm (aromatic proton)
-
~3.9 ppm (singlets, 2 x -OCH₃ and 1 x -COOCH₃ protons)[19]
-
-
Carefully integrate the signals corresponding to the main compound and any impurity signals.
-
The molar percentage of an impurity can be calculated by comparing its normalized integral value to that of the main compound.
-
IV. Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is driven by the specific question being asked. Is the goal a high-throughput quantitative purity value, definitive identification of an unknown peak, or absolute structural confirmation?
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative purity assessment, impurity profiling.[11] | Identification of volatile/semi-volatile impurities, residual solvents.[12] | Absolute structural elucidation, quantification (qNMR).[17] |
| Selectivity | Good to Excellent. Tunable via mobile phase and column chemistry. | Excellent. Based on both retention time and mass fragmentation. | Excellent. Based on unique chemical shifts for each nucleus. |
| Sensitivity | High (ng/mL range). | Very High (pg/mL to ng/mL range). | Moderate to Low (µg/mL to mg/mL range). |
| Quantitative Accuracy | Excellent (with reference standard). | Very Good (requires standard for accuracy). | Excellent (as a primary ratio method with internal standard). |
| Throughput | High. | Medium to High. | Low to Medium. |
| Best Use Case | Routine quality control, release testing, and stability studies for quantifying known and unknown impurities. | Investigating and identifying unknown volatile impurities discovered by other techniques. | Confirming the structure of the primary compound and isolated impurities; orthogonal purity check. |
V. The Regulatory Framework: Adhering to ICH Q3A Guidelines
For professionals in drug development, all purity work is conducted within a regulatory framework. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is the authoritative standard.[20][21] It establishes thresholds for impurities that trigger specific actions:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Generally ≥0.05%.[10]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This typically ranges from 0.10% to 0.05% depending on the maximum daily dose of the drug.[6][10]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[21]
Therefore, a validated HPLC method is essential for reporting impurity levels, while techniques like GC-MS and NMR are critical for meeting the identification threshold when an impurity exceeds the specified limit.
Conclusion
The purity assessment of synthetic this compound is a multi-faceted task that requires a scientifically-grounded, multi-modal analytical approach. While HPLC serves as the robust, quantitative foundation for routine quality control, it is best complemented by the definitive identificatory power of GC-MS and the unambiguous structural confirmation provided by NMR. By understanding the strengths and causality behind each technique and operating within the framework of regulatory guidelines, researchers and drug development professionals can ensure the quality and safety of this vital synthetic intermediate, thereby building a solid foundation for the development of new medicines.
References
- 1. lookchem.com [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpionline.org [jpionline.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ikev.org [ikev.org]
- 7. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. particle.dk [particle.dk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 2150-38-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound(2150-38-1) 1H NMR [m.chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Comparing synthesis routes for Methyl 3,4-dimethoxybenzoate
An In-Depth Guide to the Synthesis of Methyl 3,4-dimethoxybenzoate: A Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
This compound, also known as methyl veratrate, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif is a precursor to a wide array of more complex molecules, finding applications in the pharmaceutical and fragrance industries.[1][2] The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, cost, safety, scalability, and environmental impact.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting points and chemical transformations. We will focus on three principal and mechanistically different routes:
-
Route A: Direct Fischer Esterification of 3,4-Dimethoxybenzoic Acid. This is the most classical and direct approach, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.
-
Route B: DCC-Mediated Esterification of 3,4-Dimethoxybenzoic Acid. A modern alternative that utilizes a coupling agent to facilitate esterification under significantly milder conditions, avoiding the need for strong mineral acids.
-
Route C: Williamson Ether Synthesis from a Dihydroxy Precursor. This pathway involves the methylation of a dihydroxylated benzene ring, starting from a readily available precursor like methyl 3,4-dihydroxybenzoate.
Route A: Fischer-Speier Esterification of 3,4-Dimethoxybenzoic Acid
The Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents.[3][4][5] The reaction involves the direct esterification of a carboxylic acid (3,4-dimethoxybenzoic acid, or veratric acid) with an alcohol (methanol) in the presence of a strong acid catalyst.
Mechanistic Principle: The reaction is an equilibrium process.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive methanol) is used, which also conveniently serves as the solvent.[4][5][6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in excess methanol (serving as solvent and reagent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with stirring.[7][8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for several hours (typically >10 hours) until TLC analysis indicates the consumption of the starting material.[8][9]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.[10]
-
Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue washing until effervescence ceases.[7][10]
-
Isolation: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.[10]
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.[11]
Route B: DCC-Mediated Esterification of 3,4-Dimethoxybenzoic Acid
To circumvent the harsh conditions and safety risks associated with concentrated sulfuric acid, modern coupling agents can be employed.[9] Dicyclohexylcarbodiimide (DCC) is a classic example, facilitating esterification under mild, neutral conditions, making it highly suitable for industrial applications.[9]
Mechanistic Principle: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methanol. The driving force for the reaction is the formation of the stable and insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. This method avoids high temperatures and strong acids, leading to cleaner reactions and often shorter reaction times.
References
- 1. lookchem.com [lookchem.com]
- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. benchchem.com [benchchem.com]
Methyl 3,4-dimethoxybenzoate vs. Methyl 3,5-dimethoxybenzoate synthesis
An in-depth guide to the synthesis of structural isomers Methyl 3,4-dimethoxybenzoate and Methyl 3,5-dimethoxybenzoate, tailored for chemical researchers and drug development professionals.
Introduction
This compound (also known as methyl veratrate) and Methyl 3,5-dimethoxybenzoate are structural isomers that serve as valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] While structurally similar, the positioning of the two methoxy groups on the benzene ring significantly influences the availability of starting materials and the nuances of their synthetic pathways. This guide provides a comparative analysis of the most common and effective methods for synthesizing these two isomers, offering field-proven insights into experimental design, reaction optimization, and product purification.
Synthetic Strategies: A Comparative Overview
The most direct and industrially prevalent route to both methyl dimethoxybenzoate isomers is the esterification of their corresponding carboxylic acid precursors: 3,4-dimethoxybenzoic acid (veratric acid) and 3,5-dimethoxybenzoic acid. The choice between synthetic strategies often hinges on the accessibility and cost of these starting materials.
-
For this compound: The precursor, veratric acid, is readily synthesized from abundant natural products like vanillin or related compounds derived from lignosulfonates, making it a cost-effective starting point.[2][3][4]
-
For Methyl 3,5-dimethoxybenzoate: The precursor, 3,5-dimethoxybenzoic acid, is typically synthesized from 3,5-dihydroxybenzoic acid, which itself can be prepared from resorcinol.[5][6] This multi-step preparation of the starting material can influence its cost and availability compared to veratric acid.
Alternative strategies involve the direct methylation of a dihydroxy-ester precursor, such as methyl 3,4-dihydroxybenzoate or methyl 3,5-dihydroxybenzoate. This approach can be highly efficient but requires careful control to avoid partial methylation or the formation of isomeric byproducts.[7][8]
Part 1: Synthesis of this compound (Methyl Veratrate)
The synthesis of this compound is most commonly achieved via the direct esterification of 3,4-dimethoxybenzoic acid.
Primary Synthetic Route: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[9][10] The reaction is an equilibrium process; therefore, using a large excess of methanol is crucial as it serves as both a reactant and the solvent, driving the equilibrium towards the product ester.[11][12] While concentrated sulfuric acid is a common catalyst, safety concerns related to its corrosive nature and high reaction temperatures have led to the development of milder alternatives.[13]
An alternative approach utilizes coupling agents like dicyclohexylcarbodiimide (DCC), which facilitates esterification under milder conditions (below 45°C) and avoids the use of strong acids, enhancing the safety profile of the synthesis, which is particularly beneficial for industrial-scale production.[13]
Alternative Route: Williamson Ether Synthesis
An alternative pathway involves the methylation of methyl 3,4-dihydroxybenzoate. In this method, a base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, forming phenoxides.[7] These nucleophilic phenoxides then react with a methylating agent, like iodomethane or dimethyl sulfate, via an SN2 reaction to form the desired dimethoxy product. This route is particularly useful for synthesizing isotopically labeled analogs.[7]
Part 2: Synthesis of Methyl 3,5-dimethoxybenzoate
Similar to its 3,4-isomer, the most prevalent synthesis for Methyl 3,5-dimethoxybenzoate is the esterification of the corresponding acid.
Primary Synthetic Route: Fischer-Speier Esterification
The esterification of 3,5-dimethoxybenzoic acid with methanol using an acid catalyst like sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) is a reliable and widely used method.[14] The protocol is straightforward, involving refluxing the acid in excess methanol. The work-up is standard for this type of reaction, involving neutralization of the acid catalyst with a weak base like sodium bicarbonate and subsequent extraction.[14]
Alternative Route: Methylation of a Dihydroxy Precursor
This route begins with methyl 3,5-dihydroxybenzoate, which is then methylated using dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone.[15] This method can achieve very high yields (reportedly up to 97.1%) under relatively mild conditions (refluxing at 60°C).[15] The choice of dimethyl sulfate as the methylating agent is effective, but it is also highly toxic and carcinogenic, necessitating strict safety precautions.[11]
Comparative Analysis of Synthetic Protocols
The following table summarizes the key experimental parameters for the primary synthesis of each isomer.
| Parameter | This compound | Methyl 3,5-dimethoxybenzoate |
| Starting Material | 3,4-Dimethoxybenzoic Acid | 3,5-Dimethoxybenzoic Acid |
| Primary Method | Fischer-Speier Esterification | Fischer-Speier Esterification |
| Reagents | Methanol, Acid Catalyst (H₂SO₄) | Methanol, Acid Catalyst (H₂SO₄ or p-TsOH) |
| Solvent | Excess Methanol | Excess Methanol |
| Reaction Time | 30 hours (H₂SO₄ method)[13] | 2 to 45 hours (method dependent)[14] |
| Temperature | 85°C (Reflux)[13] | Reflux[14] |
| Typical Yield | ~91%[13] | High (Specific % varies) |
| Purification | Distillation / Recrystallization | Recrystallization / Column Chromatography[14] |
While both syntheses can be accomplished with high efficiency via Fischer-Speier esterification, the key differentiator remains the synthesis and availability of the starting benzoic acids. The synthesis of 3,4-dimethoxybenzoic acid from veratraldehyde is a well-established oxidation process.[4][16] In contrast, the synthesis of 3,5-dimethoxybenzoic acid often requires methylation of 3,5-dihydroxybenzoic acid, adding a step to the overall process from more fundamental precursors.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
This protocol is adapted from a patented industrial method.[13]
-
Reaction Setup: In a suitable reaction flask, charge 3,4-dimethoxybenzoic acid (1.0 eq) and methanol (approx. 4 volumes).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (98%, ~0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 85°C) and maintain for 30 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to 25°C. Evaporate the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by distillation or recrystallization from methanol to yield the final product as a white to off-white solid.[1][13]
Protocol 2: Synthesis of Methyl 3,5-dimethoxybenzoate via Methylation
This protocol is adapted from a described synthesis route.[15]
-
Reaction Setup: In a three-neck round-bottom flask, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone (10 volumes).
-
Reagent Addition: Stir the mixture mechanically and add dimethyl sulfate (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (60°C) for 3 hours. Monitor the reaction completion by TLC.
-
Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with acetone.
-
Isolation: Concentrate the combined mother liquor under reduced pressure. Add water to the residual oil to induce crystallization.
-
Purification: Filter the solid product and dry under vacuum to obtain white, solid methyl 3,5-dimethoxybenzoate. A reported yield for this procedure is 97.1%.[15]
Conclusion
Both this compound and Methyl 3,5-dimethoxybenzoate can be synthesized efficiently, with the Fischer-Speier esterification of the corresponding dimethoxybenzoic acids being the most common and direct approach. The primary distinction for researchers and process chemists lies in the synthetic origin and commercial availability of the starting acids. Veratric acid (3,4-dimethoxy) benefits from being derivable from readily available natural product precursors. The choice of an alternative methylation route offers high yields but requires handling of more hazardous reagents like dimethyl sulfate. Ultimately, the selection of a synthetic pathway will depend on a balance of starting material cost, required purity, batch scale, and available safety infrastructure.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]
- 5. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 6. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. methyl 3,4-di[C2H3]methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 16. Page loading... [guidechem.com]
A Researcher's Guide to the Methylation of Phenolic Acids: A Comparative Analysis of Reagents
Introduction
In the fields of medicinal chemistry, natural product synthesis, and drug development, the methylation of phenolic acids is a cornerstone transformation. This seemingly simple modification—the conversion of a hydroxyl group (-OH) to a methoxy group (-OCH₃)—can profoundly alter a molecule's biological activity, solubility, and metabolic stability. Phenolic hydroxyl groups are often key pharmacophores, but their acidic nature can lead to poor bioavailability or unwanted metabolic conjugation. Methylation serves as a critical tool for researchers to protect these groups, fine-tune biological properties, and facilitate further synthetic manipulations.[1][2] The chemoselective methylation of phenolic hydroxyls can also prevent undesirable side reactions, such as the formation of reactive quinone methides during the depolymerization of complex natural polymers like lignin.[3][4]
The choice of methylating agent is paramount and dictated by factors including substrate complexity, scale, safety considerations, and desired selectivity. This guide provides an in-depth comparison of the most common and emerging reagents for the methylation of phenolic acids, offering field-proven insights, detailed protocols, and supporting data to aid researchers in making informed experimental choices.
The Perilous Gold Standard: Diazomethane (CH₂N₂)
For decades, diazomethane has been revered for its high efficiency and clean reaction profile.[5][6] It reacts rapidly and quantitatively with acidic protons, such as those on phenols and carboxylic acids, under exceptionally mild conditions, often at room temperature. The only byproduct is nitrogen gas, which simplifies purification immensely.[7][8]
Mechanism of Action: The reaction proceeds via a straightforward acid-base mechanism. The phenolic proton is transferred to diazomethane, forming a phenoxide anion and a methyldiazonium cation. This is followed by a rapid Sₙ2 reaction where the phenoxide attacks the methyl group, displacing the excellent leaving group, dinitrogen (N₂).[7]
However, the significant hazards associated with diazomethane often outweigh its synthetic elegance. It is extremely toxic, a potent respiratory irritant, a suspected carcinogen, and notoriously explosive.[9][10][11] Diazomethane can detonate upon contact with rough surfaces, strong light, or certain metal ions, and it is not commercially available, requiring in situ generation using specialized, non-ground glass equipment behind a blast shield.[10][12][13] These severe safety concerns have driven the search for safer, more practical alternatives.
Safety Imperative: All work with diazomethane must be conducted by highly trained personnel in a properly functioning chemical fume hood, using a blast shield and appropriate personal protective equipment, including a face shield and double gloves.[9][12] Excess diazomethane must be carefully quenched, typically with acetic acid, before disposal.[12]
The Safer Surrogate: Trimethylsilyldiazomethane (TMS-CHN₂)
(Trimethylsilyl)diazomethane has emerged as a widely adopted and commercially available substitute for diazomethane.[5] While still toxic and requiring careful handling, it is a stable liquid that is not explosive, making it significantly safer for routine laboratory use.[5][14]
Mechanism and Reactivity: TMS-diazomethane reacts with carboxylic acids and phenols to yield their corresponding methyl ethers and esters.[14] For the methylation of less acidic phenols, the reaction often requires a catalyst, such as a Lewis acid or the addition of methanol.[15][16] Studies suggest that the reaction with carboxylic acids in the presence of methanol proceeds through the acid-catalyzed liberation of diazomethane in situ, which then performs the methylation.[7] This allows for the benefits of diazomethane's reactivity without the need to handle the hazardous gas directly.
Advantages:
-
Enhanced Safety: Not explosive and can be stored for extended periods.[14]
-
Commercial Availability: Readily available as a solution in solvents like hexane or diethyl ether.[16]
-
High Yields: Provides excellent, often quantitative, yields under mild conditions.[14]
Limitations:
-
Slower Reactivity: Generally reacts more slowly than diazomethane, sometimes requiring catalysis or longer reaction times.[17]
-
Cost: More expensive than traditional reagents like dimethyl sulfate or methyl iodide.
The Workhorses: Classical Alkylating Agents
Before the advent of diazoalkanes, chemists relied on a set of powerful, albeit hazardous, alkylating agents. These reagents remain widely used due to their low cost, high reactivity, and scalability.
Dimethyl Sulfate (DMS)
Dimethyl sulfate is a potent, inexpensive, and effective methylating agent for a wide variety of nucleophiles, including phenols.[18][19] The reaction is typically performed under basic conditions (e.g., using NaOH, K₂CO₃) to deprotonate the phenol, generating the more nucleophilic phenoxide anion.
Mechanism: The reaction is a classic Williamson ether synthesis, proceeding via an Sₙ2 mechanism. The phenoxide ion attacks one of the electrophilic methyl groups of DMS, displacing the methyl sulfate anion.[20][21]
Advantages:
-
Cost-Effective and Scalable: Inexpensive and suitable for large-scale reactions.
-
High Reactivity: Efficiently methylates a broad range of phenols.
Disadvantages:
-
Extreme Toxicity: DMS is highly toxic, carcinogenic, and mutagenic.[3] It must be handled with extreme caution in a fume hood with appropriate PPE.
-
Harsh Conditions: Often requires strong bases and sometimes elevated temperatures.[22]
-
Byproduct Formation: Produces stoichiometric amounts of inorganic salts that require disposal.[23]
Methyl Iodide (MeI)
Methyl iodide is another classic Sₙ2 methylating agent, often used with a base like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O).[24][25] The combination of MeI and a base in a polar aprotic solvent like DMF or acetone is a standard method for phenol methylation.[26]
Advantages:
-
High Reactivity: MeI is a very reactive electrophile due to the excellent leaving group ability of iodide.
-
Versatility: Widely used in organic synthesis for various methylation reactions.[24]
Disadvantages:
-
Toxicity and Volatility: MeI is a toxic and volatile liquid, requiring careful handling.[26]
-
Cost and Stability: More expensive than DMS and can be light-sensitive, often stabilized with copper or silver.[24]
The Green Contender: Dimethyl Carbonate (DMC)
In the push for more sustainable chemical processes, dimethyl carbonate has gained significant attention as an environmentally benign methylating agent.[23][27] It is non-toxic, biodegradable, and serves as a green substitute for hazardous reagents like phosgene, DMS, and methyl halides.[23][28][29]
Mechanism and Reactivity: The methylation of phenols with DMC typically requires higher temperatures (e.g., 90-160°C) and the presence of a base, such as K₂CO₃.[28][30] The reaction can be significantly accelerated by using phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), which enhances the nucleophilicity of the phenoxide.[30] DMC is known for its high selectivity, often resulting in clean mono-methylation with minimal byproducts.[27][29]
Advantages:
-
Eco-Friendly: Non-toxic, biodegradable, and avoids the formation of inorganic salt waste.[23]
-
High Selectivity: Excellent for achieving selective mono-O-methylation over C-methylation.[27][31]
-
Safety: Can be handled safely without the stringent precautions required for DMS or diazomethane.[23]
Disadvantages:
-
Harsh Conditions: Requires elevated temperatures and often long reaction times.[22][28]
-
Lower Reactivity: Less reactive than traditional electrophiles like DMS or MeI.
Comparative Analysis of Methylating Reagents
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Conditions |
| Diazomethane | CH₂N₂ | Highly reactive, clean (N₂ byproduct), mild conditions.[6][8] | Extremely toxic, explosive, requires special handling.[9][10] | Ether, Room Temp |
| TMS-diazomethane | (CH₃)₃SiCHN₂ | Safe (non-explosive), stable, high yields.[5][14] | Slower than CH₂N₂, more expensive, may need catalyst.[17] | MeOH/Hexane, Room Temp |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Inexpensive, highly reactive, scalable.[18] | Highly toxic, carcinogenic, harsh conditions.[3][22] | Base (NaOH, K₂CO₃), Heat |
| Methyl Iodide | CH₃I | Highly reactive, versatile.[24] | Toxic, volatile, more expensive than DMS.[26] | Base (K₂CO₃), DMF/Acetone |
| Dimethyl Carbonate | (CH₃O)₂CO | Green, non-toxic, highly selective, no salt waste.[23][27] | Low reactivity, requires high temperatures.[22][28] | Base (K₂CO₃), PTC, >90°C |
Experimental Protocols
Protocol 1: Methylation using Trimethylsilyldiazomethane (TMS-CHN₂)
This protocol is adapted for a generic phenolic acid and represents a safer alternative to diazomethane.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenolic acid (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (typically a 5:1 ratio).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: While stirring, slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 - 1.5 eq) dropwise via syringe.[16] A yellow color may persist, and nitrogen gas evolution will be observed.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once complete, cautiously add a few drops of acetic acid to quench any excess TMS-diazomethane until the yellow color disappears and gas evolution ceases.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Protocol 2: Methylation using Dimethyl Sulfate (DMS) and K₂CO₃
This is a classic, robust protocol suitable for many phenolic substrates. Extreme caution must be exercised when handling DMS.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add the phenolic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a suitable solvent such as acetone or DMF.
-
Reagent Addition: While stirring vigorously, add dimethyl sulfate (DMS, 1.1-1.5 eq) dropwise at room temperature.[3][21]
-
Reaction: Heat the reaction mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 2-6 hours.[3] Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. To remove any unreacted phenol, a wash with a dilute NaOH solution can be performed, followed by water and brine washes until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Visualization of Workflows
General Experimental Workflow for Phenolic Acid Methylation
References
- 1. The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic compounds and epigenetic mechanisms regulating gene expression: effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. nj.gov [nj.gov]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Methylation of alcohols with diazomethane [authors.library.caltech.edu]
- 16. Trimethylsilyldiazomethane [commonorganicchemistry.com]
- 17. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. iris.unive.it [iris.unive.it]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. reddit.com [reddit.com]
- 26. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. iris.unive.it [iris.unive.it]
- 30. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Methyl 3,4-Dimethoxybenzoate Isomers Through Spectroscopy
In the realms of pharmaceutical research, natural product chemistry, and materials science, the precise structural elucidation of organic molecules is not merely an academic exercise; it is a cornerstone of innovation and safety. The isomeric forms of a compound, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. A classic example encountered in synthetic chemistry is the differentiation of the regioisomers of Methyl Dimethoxybenzoate. This guide provides an in-depth spectroscopic comparison of three common isomers: Methyl 3,4-dimethoxybenzoate, Methyl 2,3-dimethoxybenzoate, and Methyl 3,5-dimethoxybenzoate.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide not only the characteristic spectral data for each isomer but also the underlying scientific principles that govern their distinct spectroscopic signatures. We will explore how the seemingly subtle shift of a methoxy group on the benzene ring creates a cascade of predictable and measurable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify these isomers and to apply these principles to other analytical challenges.
The Structural Isomers in Focus
The three isomers of Methyl Dimethoxybenzoate share the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Their structural differences lie in the substitution pattern of the two methoxy (-OCH₃) groups on the benzene ring relative to the methyl ester (-COOCH₃) group.
A Comparative Guide to Tyrosinase Inhibitors: Kojic Acid versus Methyl 3,4-Dimethoxybenzoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the well-established tyrosinase inhibitor, kojic acid, with methyl 3,4-dimethoxybenzoate. While kojic acid serves as a benchmark with extensive experimental data supporting its efficacy, this compound is emerging as a significant scaffold in the synthesis of novel tyrosinase inhibitors. This document synthesizes available data to offer a clear perspective on their respective roles in melanogenesis research.
Introduction: The Central Role of Tyrosinase in Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the initial and rate-limiting steps of melanin biosynthesis.[1][2] Its dysregulation can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.[2] An effective tyrosinase inhibitor typically demonstrates a low half-maximal inhibitory concentration (IC50) value, indicating high potency.
Kojic Acid: The Established Benchmark
Kojic acid is a fungal metabolite that has been extensively studied and is widely used as a tyrosinase inhibitor in cosmetics and as an anti-browning agent in food.[2] Its efficacy is well-documented, though its use can be limited by issues such as skin irritation and instability.[3]
Efficacy and Potency of Kojic Acid
The inhibitory potency of kojic acid against mushroom tyrosinase is consistently reported in the literature, although the exact IC50 values can vary depending on the assay conditions.[4]
| Inhibitor | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| Kojic Acid | Mushroom | L-DOPA | ~17.8 - 30.6 | [5] |
| Kojic Acid | Mushroom | L-DOPA | ~22.0 | [6] |
| Kojic Acid | Mushroom | L-DOPA | ~0.60 (mM) | [7] |
Note: IC50 values can differ based on enzyme purity, substrate concentration, and other experimental parameters.[4]
Mechanism of Action of Kojic Acid
Kojic acid functions as a potent inhibitor of tyrosinase primarily through its ability to chelate the copper ions within the enzyme's active site.[2] Kinetic studies have revealed a dual mechanism of inhibition:
-
Competitive Inhibition: Kojic acid competes with the monophenolase substrate (e.g., L-tyrosine).
-
Mixed-Type Inhibition: It exhibits a mixed inhibition pattern for the diphenolase activity (e.g., with L-DOPA as the substrate).[8]
This dual-action mechanism underscores its effectiveness in halting the melanin production cascade at its earliest stages.
This compound: A Scaffold for Novel Inhibitors
While a direct IC50 value for this compound is not documented, its derivatives have shown promise. For instance, compounds derived from veratric acid (of which this compound is the methyl ester) have been explored as tyrosinase inhibitors. This suggests that the dimethoxybenzoyl moiety could be a valuable pharmacophore in the design of new anti-melanogenic agents.
The lack of extensive public data on its direct inhibitory action suggests that its primary role in this field, thus far, has been as a foundational chemical structure for the development of other compounds.
Experimental Protocols: A Guide to Tyrosinase Inhibition Assay
To ensure scientific integrity and reproducibility, a standardized protocol for assessing tyrosinase inhibitory activity is crucial. The following is a detailed methodology for an in vitro mushroom tyrosinase inhibition assay.
Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (Kojic Acid, this compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for a standard in vitro tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a working concentration (e.g., 100-200 units/mL).
-
Prepare a stock solution of L-DOPA in the phosphate buffer.
-
Dissolve kojic acid and this compound in DMSO to create high-concentration stock solutions, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the serially diluted inhibitor solutions to the test wells and an equivalent volume of the vehicle (DMSO) to the control wells.
-
Add the tyrosinase solution to all wells except for the blank wells.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-492 nm using a microplate reader. Readings can be taken kinetically over a set time or as an endpoint measurement after a fixed incubation period (e.g., 20-30 minutes at 37°C).[6]
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanistic Insights and Kinetic Analysis
To understand how a compound inhibits tyrosinase, kinetic studies are essential. These studies help to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Lineweaver-Burk Plot Analysis
By measuring the initial reaction velocities at various substrate (L-DOPA) concentrations in the presence of different inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the mechanism of inhibition.
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
-
Competitive inhibitors increase the apparent Km but do not affect Vmax, resulting in lines that intersect on the y-axis.
-
Non-competitive inhibitors decrease the apparent Vmax but do not affect Km, leading to lines that intersect on the x-axis.
-
Uncompetitive inhibitors decrease both the apparent Vmax and Km, resulting in parallel lines.
-
Mixed-type inhibitors affect both Vmax and Km, with lines intersecting at a point other than the axes.
Conclusion and Future Perspectives
Kojic acid remains a cornerstone in tyrosinase inhibition research and application, with a well-characterized efficacy and mechanism of action. It serves as an indispensable positive control in the screening of new inhibitory compounds.
This compound, while not established as a direct potent inhibitor itself based on available data, holds significance as a structural motif and a starting material in medicinal chemistry for the development of novel tyrosinase inhibitors. Future research should aim to quantify the direct inhibitory activity of this compound and explore its mechanism to fully understand its potential. The synthesis of derivatives based on this scaffold is a promising avenue for discovering next-generation agents for the management of hyperpigmentation disorders.
References
- 1. Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4-dimethoxybenzoate
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3,4-dimethoxybenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Chemical Profile of this compound
Understanding the chemical's properties is the foundation of its safe handling and disposal. This compound is a brown, crystalline powder with a melting point of 58-62°C and a boiling point of 283°C.[1] While it is stable under normal conditions, it is crucial to be aware of its potential hazards to appreciate the rationale behind the disposal protocol.[1][2]
Key Hazards:
-
Irritation: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Hazardous Decomposition: While stable, thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][4]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[1][2] This is a critical consideration for waste segregation to prevent potentially dangerous reactions in the waste container.
A summary of its key chemical and physical properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C10H12O4 | [5] |
| Appearance | Brown, crystalline powder | |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 283 °C | [1] |
| Hazards | Skin, eye, and respiratory irritant | |
| Incompatibilities | Strong oxidizing agents | [1][2] |
Regulatory Framework: RCRA and Waste Classification
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] A key responsibility for any researcher is to determine if the waste they generate is classified as "hazardous" under RCRA.[8]
This compound is not explicitly on the EPA's lists of hazardous wastes (F-list, K-list, P-list, or U-list). However, a chemical waste can still be considered hazardous if it exhibits one of the four characteristics:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.[9]
Based on available safety data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity.[1] While its toxicological properties have not been fully investigated, it is not currently classified as a toxic hazardous waste under RCRA.[2]
Core Directive: Despite not being a listed or characteristic hazardous waste, it is imperative to manage this compound as a chemical waste. It must not be disposed of in the regular trash or down the drain. This approach ensures compliance with good laboratory practices and protects wastewater treatment systems and the environment.[3][10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is required to protect against skin contact.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[11][12]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated solid chemical waste container.
-
Liquid Waste: If the chemical is dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams, as they are often treated differently during the final disposal process.[13]
-
Empty Containers: A container that held this compound is considered "empty" under RCRA if all contents have been removed by pouring, scraping, or other conventional means.[13] Triple-rinsing the container with a suitable solvent is a best practice. The rinsate must be collected and disposed of as liquid chemical waste.[13] Once properly decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for clean glass or plastic.[10][13]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step 3: Container Selection and Labeling
-
Container Choice: Use a container that is compatible with the chemical waste. For this compound solids, a high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a screw-top lid is appropriate. For liquid solutions, use a designated solvent waste container, typically HDPE or glass, ensuring it has a secure, leak-proof cap.[12][14]
-
Labeling: Accurate labeling is a cornerstone of safe waste management.[11] The waste container must be labeled with the words "Hazardous Waste" (even if it doesn't meet the strict RCRA definition, this is a best practice for all chemical waste) and a complete list of its contents, including percentages of each component.[12] Do not use chemical formulas or abbreviations.[12] The label should also include the date the container was first used for waste accumulation.
Step 4: Accumulation and Storage
All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA should be at or near the point of waste generation.
-
Waste containers must be kept closed at all times, except when adding waste.[12][13]
-
Store containers in a secondary containment bin to prevent spills from spreading.[14]
-
Ensure that the container holding this compound waste is not stored near incompatible chemicals, especially strong oxidizing agents.[12]
The logical flow for proper accumulation is depicted below.
Caption: Laboratory Waste Accumulation and Storage Protocol.
Step 5: Final Disposal
Once the waste container is full or has been in the SAA for up to one year, it must be removed for final disposal.[12]
-
Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[12]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
EHS personnel are trained to handle and transport chemical waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety.
-
Small Spills (Solid): If you are trained and it is safe to do so, sweep up the solid material and place it in a labeled waste container.[1] Avoid generating dust.
-
Large Spills: Evacuate the immediate area and alert your supervisor and the EHS department. Prevent others from entering the area.
Waste Minimization
The most effective waste management strategy is to minimize waste generation at the source.[10][13]
-
Purchase only the quantity of this compound needed for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[10]
-
Design experiments to use the smallest scale possible.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly and ethically.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(2150-38-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. deq.virginia.gov [deq.virginia.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,4-dimethoxybenzoate
As researchers and developers, our primary focus is on the scientific endeavor—the reaction, the analysis, the discovery. However, the foundation of all successful research is a steadfast commitment to safety. Handling any chemical, including Methyl 3,4-dimethoxybenzoate (CAS No. 2150-38-1), requires a thorough understanding of its properties and a disciplined approach to personal protection. This guide moves beyond a simple checklist to provide a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound, also known as Methyl veratrate, is a brown powder solid.[1] While some safety data sheets (SDS) may indicate minimal required labeling under OSHA's 2012 Hazard Communication Standard, a deeper look at consolidated data reveals potential hazards that demand respect.[1] Certain suppliers classify the compound with hazard statements indicating it may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3]
The physical form of this compound—a powder—is a critical consideration.[1] Fine powders can easily become airborne, creating an inhalation risk. Furthermore, once dissolved in a solvent for experimental use, the potential for splashes and skin contact introduces new exposure routes. Therefore, our PPE strategy must be comprehensive, addressing risks from the solid form through to its final disposal.
Core Protective Equipment: A Multi-Layered Defense
Effective chemical safety relies on creating multiple barriers between the researcher and the potential hazard. The following PPE recommendations form a robust system for handling this compound.
Eye and Face Protection
Direct contact with chemical dust or splashes can cause serious eye irritation.[3] Standard safety glasses are insufficient as they do not protect against airborne particulates or splashes from all angles.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. This complies with established safety standards such as OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Enhanced Precaution: When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolving the compound, heating solutions), a face shield should be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Protecting the skin from exposure is paramount, as this compound can cause skin irritation.[3]
-
Gloves: Chemical-resistant gloves are the primary barrier. While an SDS may not specify the exact glove material, nitrile gloves are a common and effective choice for handling solid chemicals and for incidental contact with many solvents. Always check the glove manufacturer’s compatibility chart for the specific solvent you are using. Proper glove removal technique is crucial to avoid contaminating your hands.[6]
-
Laboratory Coat: A professional lab coat, fully buttoned, protects against accidental spills on clothing and skin.
-
Additional Apparel: Ensure that legs and feet are fully covered. Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.
Respiratory Protection
The risk of inhaling the fine powder of this compound, which may lead to respiratory irritation, is a significant concern.[3] Engineering controls are the first and most effective line of defense.
-
Primary Control: Always handle the solid chemical within a certified chemical fume hood or a powder containment hood. This ensures that any dust generated is immediately captured and exhausted away from your breathing zone.[6]
-
Secondary Control: In the rare event that engineering controls are not feasible, a respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be implemented.[4] This would involve using a NIOSH-approved respirator, such as an N95 filtering facepiece for particulates or a respirator with organic vapor cartridges if significant vapors are expected.
Operational Protocol: A Step-by-Step Safety Workflow
A disciplined workflow ensures that safety is integrated into every step of your process. The following diagram and steps outline a self-validating system for safe handling.
-
Risk Assessment: Before entering the lab, review the Safety Data Sheet and your experimental protocol. Identify the specific steps where exposure risk is highest (e.g., weighing the powder).
-
PPE Selection: Based on the assessment, gather all necessary PPE.
-
Donning PPE: Inspect all PPE for defects (e.g., holes in gloves). Don your lab coat first, followed by eye protection, and finally gloves.
-
Workspace Preparation: Ensure your primary engineering control (e.g., fume hood) is operational. Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
Chemical Handling: Perform all manipulations that involve the solid compound or its concentrated solutions inside the fume hood.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally eye protection. Wash hands thoroughly with soap and water immediately after.[6]
-
Waste Disposal: Dispose of contaminated gloves and any other disposable items in a designated hazardous waste container.[7] Unused chemical must also be disposed of as hazardous waste in accordance with federal, state, and local regulations.[4]
Emergency Planning: Spills and Exposures
Accidental Spills: In case of a spill, immediately alert others in the area. Wearing your full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that generate dust.[4]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][8]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Handling (in solution) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Work in a Chemical Fume Hood |
| Weighing/Transfer (solid) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required: Chemical Fume Hood |
| Large-Scale Operations | Face Shield & Goggles | Nitrile Gloves, Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup (solid) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | NIOSH-approved respirator if not in a hood |
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 2150-38-1 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. ETHYL 3,4-DIMETHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
